molecular formula C12H17FN2 B1367603 1-Ethyl-3-(2-fluorophenyl)piperazine

1-Ethyl-3-(2-fluorophenyl)piperazine

Cat. No.: B1367603
M. Wt: 208.27 g/mol
InChI Key: XKOMEPDJYZNIHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-3-(2-fluorophenyl)piperazine is a useful research compound. Its molecular formula is C12H17FN2 and its molecular weight is 208.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17FN2

Molecular Weight

208.27 g/mol

IUPAC Name

1-ethyl-3-(2-fluorophenyl)piperazine

InChI

InChI=1S/C12H17FN2/c1-2-15-8-7-14-12(9-15)10-5-3-4-6-11(10)13/h3-6,12,14H,2,7-9H2,1H3

InChI Key

XKOMEPDJYZNIHZ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCNC(C1)C2=CC=CC=C2F

Origin of Product

United States

Foundational & Exploratory

Mechanism of action for ethyl-substituted phenylpiperazines

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mechanism of Action for Phenylpiperazine Derivatives

Executive Summary

Phenylpiperazines represent a significant scaffold in neuropharmacology, with derivatives exhibiting a wide spectrum of activities across various molecular targets. This guide provides a detailed examination of the mechanism of action for substituted phenylpiperazines, with a focus on analogs like ethyl-substituted, trifluoromethyl-substituted (e.g., TFMPP), and chloro-substituted (e.g., mCPP) compounds. These molecules primarily exert their effects through complex interactions with serotonin (5-HT) receptors and monoamine transporters. Their polypharmacological profile, often involving simultaneous agonism, partial agonism, or antagonism at multiple 5-HT receptor subtypes, combined with actions on serotonin, dopamine, and norepinephrine transporters, results in a nuanced and multifaceted modulation of monoaminergic neurotransmission. Understanding these intricate mechanisms is crucial for the rational design of novel therapeutics and for comprehending the pharmacological basis of their psychoactive effects. This document details the primary molecular targets, downstream signaling pathways, and the validated experimental methodologies used to elucidate these actions.

Introduction to the Phenylpiperazine Scaffold

The phenylpiperazine core is a privileged structure in medicinal chemistry, forming the basis for numerous approved drugs and research chemicals. Its versatility allows for substitutions on both the phenyl ring and the second nitrogen of the piperazine ring, leading to a vast chemical space with diverse pharmacological properties. Compounds such as 1-(3-chlorophenyl)piperazine (mCPP) and 3-trifluoromethylphenylpiperazine (TFMPP) are classic examples that have been extensively studied.[1][2] While this guide focuses on the core mechanisms, the principles discussed are directly applicable to ethyl-substituted analogs, where the ethyl group's position and electronic properties modulate target affinity and efficacy. The primary neurobiological effects of these compounds stem from their potent interactions with the serotonergic system, and to a lesser extent, the dopaminergic and noradrenergic systems.[1]

Primary Molecular Targets and Binding Profiles

The mechanism of action for phenylpiperazine derivatives is characterized by their interaction with two main classes of proteins: G-protein coupled receptors (GPCRs), specifically serotonin receptors, and Solute Carrier (SLC6) family transporters.

Serotonin (5-HT) Receptors

Phenylpiperazines are notoriously non-selective, often binding with significant affinity to multiple 5-HT receptor subtypes.[2][3] The functional outcome of this binding can vary dramatically, from full agonism to antagonism.

  • 5-HT1A/1B/1D Receptors: Many phenylpiperazines, including TFMPP, act as agonists at these autoreceptors and postsynaptic receptors.[3] Activation of presynaptic 5-HT1A and 5-HT1B autoreceptors can lead to a feedback inhibition of serotonin synthesis and release.

  • 5-HT2A/2B/2C Receptors: This receptor family is critical for many of the psychoactive effects of these compounds. For example, TFMPP is a potent agonist at 5-HT2C receptors but may act as a weak partial agonist or antagonist at 5-HT2A receptors.[3] In contrast, mCPP is a partial agonist at 5-HT2A and 5-HT2C receptors but an antagonist at 5-HT2B receptors.[2] This differential activity profile is a key determinant of a compound's overall pharmacological effect, influencing processes from mood and anxiety to appetite and perception.[2]

Monoamine Transporters

In addition to direct receptor interaction, many phenylpiperazines modulate the activity of monoamine transporters, which are responsible for the reuptake of neurotransmitters from the synaptic cleft.[4][5]

  • Serotonin Transporter (SERT): Compounds like TFMPP and mCPP bind to SERT and can evoke serotonin release or inhibit its reuptake.[3][6][7] This action increases the synaptic concentration of serotonin, potentiating its effects at postsynaptic receptors and contributing to the risk of serotonin syndrome when combined with other serotonergic agents.[8][9][10]

  • Dopamine Transporter (DAT) and Norepinephrine Transporter (NET): While the primary action of many phenylpiperazines is on the serotonergic system, some derivatives also interact with DAT and NET.[4][11][12][13][14] For example, the co-administration of Benzylpiperazine (BZP), a dopamine and norepinephrine releasing agent, with TFMPP is common, as BZP's stimulant properties complement TFMPP's serotonergic effects.[15][16] This interaction with multiple transporters broadens their neurochemical footprint.

Quantitative Binding Data

The following table summarizes the binding affinities (Ki, nM) and functional activities of representative phenylpiperazine compounds at key molecular targets. Lower Ki values indicate higher binding affinity.

CompoundTargetBinding Affinity (Ki, nM)Functional ActivityReference(s)
TFMPP 5-HT1A288Agonist[3]
5-HT1B132Agonist[3]
5-HT2A269Weak Partial Agonist / Antagonist[3]
5-HT2C62Agonist[3]
SERT121 (EC50)Releaser / Reuptake Inhibitor[3]
mCPP 5-HT2A32.1Partial Agonist[2]
5-HT2B28.8Antagonist[2]
5-HT2C3.4Partial Agonist[2]
SERT230 (IC50)Reuptake Inhibitor[6][7]

Downstream Signaling Pathways

The interaction of phenylpiperazines with their target receptors initiates a cascade of intracellular signaling events. As most of the relevant 5-HT receptors are GPCRs, their activation directly influences G-protein signaling and second messenger systems.

  • G-Protein Coupling: 5-HT1 receptors typically couple to Gi/o proteins. Agonist binding inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[17] Conversely, 5-HT2 receptors primarily couple to Gq/11 proteins. Their activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).

The diagram below illustrates the canonical signaling pathway for a Gq-coupled 5-HT2 receptor activated by a phenylpiperazine agonist.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane Receptor 5-HT2 Receptor (GPCR) G_Protein Gq Protein (α, β, γ subunits) Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Ligand Phenylpiperazine Agonist Ligand->Receptor Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on ER PKC Protein Kinase C (PKC) Activation DAG->PKC Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Response Downstream Cellular Response PKC->Response

Caption: Workflow for a radioligand competition binding assay.

This is a functional assay that measures the activation of G-proteins, a proximal event following GPCR agonism. [18][19][20]It uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on activated Gα subunits. [19][20]

  • Objective: To determine the potency (EC50) and efficacy (Emax) of a phenylpiperazine as an agonist at a Gi/o-coupled receptor.

  • Materials:

    • Membrane preparation expressing the target GPCR.

    • [³⁵S]GTPγS radioligand.

    • GDP (to ensure G-proteins are in their inactive state).

    • Test compound (agonist).

    • Assay Buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 100 mM NaCl).

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare membranes and assay buffer. Add a low concentration of GDP (e.g., 10 µM) to the membrane suspension and pre-incubate for 15-30 minutes on ice. [19][21] 2. Plate Setup: In a 96-well plate, add assay buffer, the membrane/GDP mixture, and the test compound at various concentrations. [19] 3. Reaction Initiation: Add [³⁵S]GTPγS (final concentration 0.1-0.5 nM) to all wells to start the reaction. [19] 4. Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

    • Termination & Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash to remove unbound [³⁵S]GTPγS.

    • Detection: Dry filters and quantify radioactivity using a scintillation counter.

    • Data Analysis: Plot the stimulated binding (in CPM or fmol/mg protein) against the log concentration of the agonist. Use non-linear regression to determine the EC50 (potency) and Emax (efficacy) values.

This assay measures changes in the level of the second messenger cAMP, providing a functional readout for Gi/o- (cAMP decrease) or Gs-coupled (cAMP increase) receptor activity. [17]Modern assays often use luminescence or fluorescence resonance energy transfer (FRET) for detection. [22][23]

  • Objective: To measure the inhibition of forskolin-stimulated cAMP production by a phenylpiperazine agonist at a Gi-coupled receptor.

  • Materials:

    • Whole cells expressing the target receptor (e.g., CHO-K1 cells).

    • Test compound.

    • Forskolin (an adenylyl cyclase activator).

    • Lysis buffer and detection reagents (e.g., AlphaScreen or HTRF kit). [22][24]* Step-by-Step Methodology:

    • Cell Culture: Plate cells in a 96- or 384-well plate and grow overnight.

    • Stimulation: Aspirate the growth medium and add stimulation buffer containing a fixed concentration of forskolin (e.g., 10 µM) and varying concentrations of the test compound.

    • Incubation: Incubate at 37°C for 30 minutes. [22] 4. Lysis: Remove the stimulation buffer and add lysis buffer to release intracellular cAMP. Incubate for 5-10 minutes on an orbital shaker. [22] 5. Detection: Transfer lysate to a detection plate. Add detection reagents (e.g., acceptor beads and donor beads) according to the manufacturer's protocol. [22] 6. Readout: Incubate in the dark (e.g., overnight at room temperature) and measure the signal (e.g., luminescence or fluorescence) on a plate reader. [22] 7. Data Analysis: Convert the signal to cAMP concentration using a standard curve. Plot the % inhibition of forskolin-stimulated cAMP levels against the log concentration of the agonist to determine the IC50 value.

In Vivo Neurochemical Profiling

Microdialysis is a powerful technique for measuring the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals, providing a direct assessment of a drug's effect on neurotransmitter release and reuptake. [25][26][27][28]

  • Objective: To measure changes in extracellular serotonin and dopamine levels in the prefrontal cortex of a rat following administration of an ethyl-substituted phenylpiperazine.

  • Materials:

    • Stereotaxic apparatus, microdialysis probes, perfusion pump.

    • Test animal (e.g., Sprague-Dawley rat).

    • Artificial cerebrospinal fluid (aCSF) for perfusion.

    • Automated fraction collector.

    • Analytical system (e.g., HPLC with electrochemical detection). [28]* Step-by-Step Methodology:

    • Probe Implantation: Anesthetize the animal and use a stereotaxic frame to surgically implant a guide cannula targeting the desired brain region (e.g., medial prefrontal cortex). Allow the animal to recover for several days.

    • Experiment Day: Place the animal in a testing chamber. Insert a microdialysis probe through the guide cannula.

    • Perfusion & Equilibration: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min). [26]Allow the system to equilibrate and collect baseline samples (e.g., every 20 minutes) until neurotransmitter levels are stable.

    • Drug Administration: Administer the test compound (e.g., via intraperitoneal injection).

    • Sample Collection: Continue to collect dialysate fractions for several hours post-administration.

    • Analysis: Analyze the concentration of serotonin and dopamine in each fraction using a sensitive analytical method like HPLC-ECD. [28][29] 7. Data Analysis: Express the neurotransmitter concentrations in post-drug fractions as a percentage of the average baseline concentration. Plot these values over time to visualize the neurochemical response profile.

Microdialysis_Workflow A Surgical Implantation of Guide Cannula B Animal Recovery (several days) A->B C Insert Probe & Begin aCSF Perfusion B->C D Collect Baseline Dialysate Samples C->D E Administer Test Compound D->E F Collect Post-Drug Dialysate Samples E->F G Analyze Samples (HPLC-ECD) F->G H Data Analysis (% Baseline vs. Time) G->H

Caption: Experimental workflow for an in vivo microdialysis study.

Conclusion

The mechanism of action for ethyl-substituted phenylpiperazines and related derivatives is a complex interplay of interactions with multiple serotonin receptor subtypes and monoamine transporters. Their characteristic polypharmacology, involving a unique "fingerprint" of agonist, partial agonist, and antagonist activities, dictates their overall neurochemical and behavioral effects. A thorough characterization requires a multi-assay approach, beginning with in vitro binding and functional assays to determine target affinity and efficacy, and culminating in in vivo studies like microdialysis to confirm the net effect on neurotransmitter systems in a physiological context. This integrated approach provides the robust, validated data necessary for drug development professionals and researchers to understand and harness the therapeutic potential of this important chemical class.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Bio-protocol. (2025, November 20). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer).
  • Unknown. (2024, June 21). What are NET agonists and how do they work?.
  • American Academy of Family Physicians. (2010, May 1). Prevention, Diagnosis, and Management of Serotonin Syndrome.
  • Inxight Drugs. (n.d.). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE.
  • Wikipedia. (n.d.). Dopamine transporter.
  • PMC. (n.d.). Advances in G Protein-Coupled Receptor High-throughput Screening.
  • Wikipedia. (n.d.). Norepinephrine transporter.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • PMC. (n.d.). Norepinephrine transporter inhibitors and their therapeutic potential.
  • Smolecule. (n.d.). Application Notes and Protocols: Radioligand Binding Assays for Novel Normetazocine Derivatives.
  • PMC. (2019, September 9). Serotonin Syndrome: Pathophysiology, Clinical Features, Management, and Potential Future Directions.
  • MDPI. (2019, May 9). The Serotonin Syndrome: From Molecular Mechanisms to Clinical Practice.
  • Promega Corporation. (n.d.). GloSensor™ cAMP Assay Protocol.
  • PMC. (n.d.). Molecular Mechanism of Dopamine Transport by Human Dopamine Transporter.
  • Wikipedia. (n.d.). Serotonin syndrome.
  • PMC. (n.d.). Mechanisms of dopamine transporter regulation in normal and disease states.
  • American Journal of Physiology. (n.d.). Recent progress in assays for GPCR drug discovery.
  • Unknown. (2024, June 21). What are DAT agonists and how do they work?.
  • Benchchem. (n.d.). Application Notes and Protocols for Radioligand Binding Assays for Barbiturate Receptor Sites.
  • NCBI Bookshelf. (2012, May 1). GTPγS Binding Assays - Assay Guidance Manual.
  • bionity.com. (n.d.). Trifluoromethylphenylpiperazine.
  • Cedars-Sinai. (2025, June 13). How to Spot and Prevent Serotonin Syndrome.
  • Wikipedia. (n.d.). Trifluoromethylphenylpiperazine.
  • Benchchem. (n.d.). Technical Support Center: GTP-gamma-S Based Functional Assays.
  • Unknown. (2017, August 15). Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society.
  • Wikipedia. (n.d.). meta-Chlorophenylpiperazine.
  • UNC Chapel Hill. (n.d.). PDSP - Functional Assays Protocols.
  • PubMed. (n.d.). Estimation of in-vivo neurotransmitter release by brain microdialysis: the issue of validity.
  • Unknown. (2025, November 17). (PDF) Transport and inhibition mechanisms of the human noradrenaline transporter.
  • Unknown. (n.d.). Radioligand binding methods: practical guide and tips.
  • PubMed. (2022, August 1). Recent progress in assays for GPCR drug discovery.
  • PubMed. (n.d.). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain.
  • ResearchGate. (n.d.). Flow Chart Outlining the Fractionation and [ 35 S]GTPγS-binding....
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  • NCBI Bookshelf. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual.
  • PMC. (n.d.). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery.
  • ACS Measurement Science Au. (2023, July 7). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation.
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Advanced 1,3-Disubstituted Piperazine Scaffolds: Synthetic Architectures & Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the design, synthesis, and medicinal application of 1,3-disubstituted piperazine scaffolds .

Note on Nomenclature: In this guide, "1,3-disubstituted" refers to the structural relationship between a substituent on the nitrogen (N1) and a substituent on the carbon at position 3 (C3). This creates a chiral, C-substituted scaffold, distinct from the achiral 1,4-disubstituted (N,N') piperazines common in earlier generation drugs.

Executive Summary: The "Escape from Flatland"

The piperazine ring is the third most common heterocycle in FDA-approved small molecule drugs.[1] However, >80% of these utilize the achiral 1,4-disubstituted pattern (N,N'-functionalization). The 1,3-disubstituted piperazine represents a high-value "privileged scaffold" that introduces sp³ chirality and conformational constraints into the drug discovery pipeline.

By placing a substituent at C3 (relative to N1), medicinal chemists can:

  • Modulate Basicity: Steric bulk adjacent to the nitrogen lowers pKa, improving membrane permeability and reducing hERG liability.

  • Vectorize Exit Vectors: Create defined 3D orientations for side chains, enhancing selectivity for chiral protein pockets (e.g., GPCRs, kinases).

  • Block Metabolism: Substitution at the

    
    -carbon (C3) hinders oxidative metabolism by CYP450 enzymes, a common clearance pathway for piperazines.
    

Synthetic Strategies: Constructing the Chiral Core

Synthesizing 1,3-disubstituted piperazines with high enantiopurity is challenging due to the risk of racemization. Two primary strategies dominate the field: Chiral Pool Synthesis (De Novo) and Late-Stage C-H Functionalization .

Strategy A: De Novo Synthesis from Amino Acids (Gold Standard)

This approach utilizes natural amino acids to establish the C3 stereocenter before ring closure. It is the most robust method for generating enantiopure scaffolds at scale.

Mechanism:

  • Coupling: N-protected amino acid reacts with an amino-alcohol or diamine.

  • Cyclization: Intramolecular attack (often reductive amination or amide coupling followed by reduction).

  • Reduction: Conversion of the intermediate diketopiperazine or oxopiperazine to the saturated piperazine.

Strategy B: Direct C-H Functionalization (Emerging)

Recent advances (e.g., by MacMillan, Stoltz) allow for the direct installation of alkyl/aryl groups onto the piperazine ring via photoredox catalysis or transition metal activation.

  • Advantage:[1][2][3][4][5][6] Rapid diversification of existing lead compounds.

  • Limitation: Often produces racemic mixtures requiring chiral resolution.

Experimental Protocol: Stereoselective Synthesis of (S)-1-Benzyl-3-methylpiperazine

Target: Synthesis of a core 1,3-scaffold using the Chiral Pool method (Starting material: L-Alanine).

Reagents:

  • N-Boc-L-Alanine

  • N-Benzylglycine ethyl ester

  • DCC (Dicyclohexylcarbodiimide) / HOBt

  • TFA (Trifluoroacetic acid)

  • LiAlH₄ (Lithium Aluminum Hydride)[2]

Step-by-Step Methodology:

  • Peptide Coupling:

    • Dissolve N-Boc-L-Alanine (10 mmol) and N-Benzylglycine ethyl ester (10 mmol) in DCM (50 mL) at 0°C.

    • Add HOBt (11 mmol) and DCC (11 mmol). Stir for 1 h at 0°C, then 12 h at RT.

    • Filter the DCU urea byproduct. Wash filtrate with 1N HCl, sat. NaHCO₃, and brine. Dry over MgSO₄ and concentrate to yield the dipeptide.

  • Deprotection & Cyclization (Diketopiperazine Formation):

    • Dissolve the dipeptide in 20% TFA/DCM (20 mL). Stir for 2 h to remove the Boc group.

    • Concentrate in vacuo to remove excess TFA.

    • Redissolve the residue in refluxing 2-butanol (or toluene) with triethylamine (2 eq) for 12 h. The free amine attacks the ethyl ester, closing the ring to form (S)-1-benzyl-3-methylpiperazine-2,5-dione.

  • Global Reduction:

    • Suspend LiAlH₄ (4 eq) in anhydrous THF under Argon.

    • Add the diketopiperazine solution dropwise at 0°C.

    • Heat to reflux for 16 h.

    • Quench (Fieser Method): Cool to 0°C. Add water (x mL), 15% NaOH (x mL), then water (3x mL). Filter the granular precipitate.

    • Concentrate filtrate to yield the (S)-1-benzyl-3-methylpiperazine .

Validation:

  • Chiral HPLC: >98% ee (compare with racemic standard).

  • NMR: Verify lack of epimerization at C3 (doublet methyl signal).

Medicinal Chemistry: SAR & Bioactivation Risks

Structure-Activity Relationship (SAR) Data

The table below summarizes how C3-substitution affects physicochemical properties compared to the unsubstituted (1,4-only) analog.

PropertyUnsubstituted (1,4-H)1,3-Disubstituted (C3-Me)Mechanism of Action
Conformation Chair (Fluxional)Chair (Locked)C3-substituent prefers equatorial position (

-value ~1.7 kcal/mol), reducing entropic penalty upon binding.
Basicity (pKa) ~9.8 (N1), ~5.4 (N4)~9.2 (N1), ~5.4 (N4)Steric bulk at C3 shields N1 solvation and induces inductive withdrawal, lowering pKa.
Metabolic Stability Low (

< 30 min)
High (

> 120 min)
C3-substituent blocks

-carbon hydroxylation by CYP450.
Selectivity Low (Promiscuous)HighChirality discriminates between receptor subtypes (e.g., 5-HT subtypes).
Critical Risk: Bioactivation & Ring Contraction

While 1,3-substitution improves stability, specific patterns can lead to toxicity. A notable case is MB243 , a potent MC4R agonist.[6][7][8]

  • Issue: MB243 underwent bioactivation to form reactive intermediates that covalently bound to liver proteins.[6][7][8][9]

  • Mechanism: Oxidative activation of the piperazine ring led to a ring contraction , converting the 6-membered piperazine into a 5-membered reactive imidazoline intermediate.[6][7][9]

  • Mitigation: Avoid electron-rich N-aryl substituents paired with C3-alkyl groups without blocking the metabolic "soft spots" on the ring.

Visualizations

Figure 1: Synthesis Workflow (Chiral Pool Strategy)

This diagram illustrates the logic flow from a chiral amino acid to the final 1,3-disubstituted scaffold.

SynthesisWorkflow cluster_0 Stereocenter Retention AminoAcid Chiral Amino Acid (Start: L-Alanine) Coupling Peptide Coupling (DCC/HOBt) AminoAcid->Coupling Dipeptide Linear Dipeptide Intermediate Coupling->Dipeptide Cyclization Cyclization (Reflux/Base) Dipeptide->Cyclization Deprotection DKP Diketopiperazine (Chiral Core Set) Cyclization->DKP Reduction Global Reduction (LiAlH4) DKP->Reduction Final 1,3-Disubstituted Piperazine (>98% ee) Reduction->Final

Caption: Step-wise construction of the 1,3-disubstituted piperazine core ensuring retention of stereochemistry from the amino acid starting material.

Figure 2: Metabolic Bioactivation Pathway (The MB243 Case)

This diagram details the mechanism of toxicity observed in certain 1,3-disubstituted piperazines, serving as a warning for drug design.

Bioactivation Parent 1,3-Disubstituted Piperazine (Parent Drug) Oxidation CYP450 Oxidation (-2e-) Parent->Oxidation Iminium Reactive Iminium Intermediate Oxidation->Iminium RingOpen Ring Opening / Hydrolysis Iminium->RingOpen Contraction Ring Contraction RingOpen->Contraction Imidazoline Reactive Imidazoline (Toxicophore) Contraction->Imidazoline Adduct Protein/GSH Adduct (Liver Toxicity) Imidazoline->Adduct Covalent Binding

Caption: The bioactivation pathway of MB243, showing the oxidative ring contraction from piperazine to a reactive imidazoline species.[9]

References

  • Doss, G. A., et al. (2005).[6] Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. Chemical Research in Toxicology. [Link]

  • Ye, Z., Gettys, K. E., & Dai, M. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. [Link][4]

  • Gueret, R., et al. (2020).[7] Visible-Light-Promoted Decarboxylative Annulation for the Synthesis of 2,3,5,6-Tetrasubstituted Piperazines. Organic Letters. [Link]

  • Boley, A. J., et al. (2024). Photoredox-Catalyzed Synthesis of Piperazines via Radical Cyclization. Journal of the American Chemical Society. [Link]

  • Rossi, R., et al. (2014). Stereoselective synthesis of polysubstituted piperazines and oxopiperazines.[10] Useful building blocks in medicinal chemistry. Current Topics in Medicinal Chemistry. [Link]

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Methodological & Application

Synthesis protocols for 1-Ethyl-3-(2-fluorophenyl)piperazine from 3-arylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Synthesis of 1-Ethyl-3-(2-fluorophenyl)piperazine

Part 1: Strategic Overview & Chemical Logic

The synthesis of This compound (Target) from 3-(2-fluorophenyl)piperazine (Precursor) presents a classic challenge in heterocyclic chemistry: Regioselective N-alkylation .

The Challenge: The piperazine ring contains two secondary amine sites. However, in 3-substituted piperazines, these sites are electronically and sterically distinct:

  • N4 (Proximal): Adjacent to the bulky 2-fluorophenyl group at C3. Sterically hindered.

  • N1 (Distal): Separated from the aryl group by an ethylene bridge. Sterically accessible and generally more nucleophilic.

The Solution: While direct alkylation with ethyl halides is possible, it often leads to mixtures of mono-ethyl (N1), mono-ethyl (N4), and di-ethyl (N1,N4) products, along with quaternary ammonium salts. To ensure high fidelity and yield, this guide prioritizes Reductive Amination (Protocol A) as the "Gold Standard" for its superior regiocontrol, while providing an optimized Direct Alkylation (Protocol B) method for cost-sensitive, large-scale applications where purification capabilities are robust.

Part 2: Experimental Protocols

Protocol A: Reductive Amination (Recommended)

Best for: High purity, small-to-medium scale, minimizing over-alkylation.

Reagents & Materials:

  • Substrate: 3-(2-fluorophenyl)piperazine [CAS: 5464-47-1]

  • Carbonyl Source: Acetaldehyde (freshly distilled or from paraldehyde)

  • Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Quench: Saturated NaHCO₃ solution

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve 3-(2-fluorophenyl)piperazine (1.0 equiv) in anhydrous DCE (0.1 M concentration).

  • Imine Formation: Cool the solution to 0°C. Add Acetaldehyde (1.1 equiv) dropwise.

    • Note: Allow to stir for 30 minutes. This forms the intermediate hemiaminal/iminium species preferentially at the less hindered N1 position.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) in portions over 15 minutes.

    • Why STAB? It is milder than NaBH₄ and does not reduce the aldehyde before it reacts with the amine, minimizing side reactions.

  • Reaction: Warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS.

  • Workup:

    • Quench with saturated aqueous NaHCO₃.[1][2]

    • Extract the aqueous layer 3x with DCM.

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: If necessary, purify via flash column chromatography (Silica gel; Gradient: 0-10% MeOH in DCM with 1% NH₄OH).

Protocol B: Direct Alkylation (Alternative)

Best for: Cost efficiency, readily available reagents.

Reagents:

  • Alkylating Agent: Iodoethane (EtI) or Bromoethane (EtBr)

  • Base: Potassium Carbonate (K₂CO₃, anhydrous, finely ground)

  • Solvent: Acetonitrile (ACN) or DMF

Step-by-Step Methodology:

  • Setup: Suspend 3-(2-fluorophenyl)piperazine (1.0 equiv) and K₂CO₃ (2.0 equiv) in ACN.

  • Addition: Cool to 0°C. Add Iodoethane (0.95 equiv) diluted in ACN dropwise over 1 hour.

    • Critical Control: Using a slight deficit (0.95 eq) of the alkylating agent is crucial to prevent the formation of the N1,N4-diethyl impurity. It is better to have unreacted starting material (separable by polarity) than over-alkylated byproducts.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to RT for 4 hours.

  • Filtration: Filter off the inorganic solids (K₂CO₃/KI).

  • Workup: Evaporate the solvent. Dissolve residue in EtOAc, wash with water and brine.

  • Salt Formation (Optional Purification): Dissolve the crude oil in Ethanol and add 1.0 equiv of HCl (in ether/dioxane) to precipitate the hydrochloride salt, which often yields higher purity than the free base.

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the regioselectivity logic and the two synthetic pathways.

G Start 3-(2-fluorophenyl)piperazine (Precursor) RouteA Route A: Reductive Amination Start->RouteA RouteB Route B: Direct Alkylation Start->RouteB InterA Intermediate: N1-Iminium Ion RouteA->InterA + Acetaldehyde Product TARGET: This compound (Major Product) InterA->Product + Hydride Source ReagentA Acetaldehyde NaBH(OAc)3 RouteB->Product Nucleophilic Attack (N1 favored) SideProd Impurity: N1,N4-Diethyl derivative (Over-alkylation) RouteB->SideProd Excess Et-I ReagentB Et-I / K2CO3 (0.95 eq)

Caption: Comparative reaction pathways showing the high-selectivity Reductive Amination (Route A) versus Direct Alkylation (Route B).

Part 4: Quality Control & Validation

To ensure the protocol was successful, the following analytical parameters must be met. The key differentiator is the integration of the ethyl group signals relative to the piperazine ring protons.

Table 1: Analytical Specifications

ParameterMethodExpected Result / Acceptance Criteria
Identity 1H-NMR (400 MHz, CDCl₃) Ethyl Group: Triplet (~1.1 ppm, 3H) and Quartet (~2.4 ppm, 2H).[3] Aryl: Multiplets (6.9–7.4 ppm, 4H). Piperazine: Distinct resonances for N1-CH2 vs N4-CH2.
Purity HPLC (UV @ 254 nm) > 98.0% Area (Main Peak).
Mass LC-MS (ESI+) [M+H]+ = 209.14 (Calc. MW: 208.28).[4]
Regio-Purity 1H-NMR / NOESY NOE correlation observed between Ethyl-CH2 and C2/C6 protons of piperazine; No correlation with C3-H (chiral center).

Part 5: Troubleshooting Guide

  • Issue: Low Yield in Protocol A.

    • Cause: Incomplete imine formation before reduction.

    • Fix: Ensure molecular sieves (3Å) are added if the solvent is not strictly anhydrous, or extend the stirring time with acetaldehyde before adding STAB.

  • Issue: Presence of Di-ethyl Impurity in Protocol B.

    • Cause: Localized high concentration of EtI.

    • Fix: Dilute EtI significantly and add very slowly. Lower temperature to -10°C.

  • Issue: Starting Material Remains.

    • Fix: In Protocol B, do not add excess alkylating agent. Recover starting material via column chromatography (it is more polar than the product) and recycle.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Kugita, H., et al. (1965). "Synthesis of 1-Ethyl-3-phenylpiperazine derivatives." Chemical & Pharmaceutical Bulletin, 13(12), 1460-1465.
  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 11466873, this compound." PubChem. Link

  • Patel, M., et al. (2010). "Regioselective alkylation of 3-substituted piperazines." Tetrahedron Letters, 51(3), 500-503. (General reference for N1 vs N4 selectivity).

Sources

Preparation of 1-Ethyl-3-(2-fluorophenyl)piperazine hydrochloride salt

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 1-Ethyl-3-(2-fluorophenyl)piperazine Hydrochloride Salt

Introduction

The N-arylpiperazine motif is a privileged scaffold in modern medicinal chemistry, appearing in a vast array of pharmacologically active compounds targeting the central nervous system and other therapeutic areas.[1] The specific substitution pattern on the piperazine ring and the nature of the aryl group are critical for modulating biological activity, selectivity, and pharmacokinetic properties. This document provides a detailed, research-grade protocol for the multi-step synthesis of this compound hydrochloride, a compound of interest for drug discovery and development programs.

The described synthetic strategy is a two-step process commencing with a palladium-catalyzed Buchwald-Hartwig amination to form the C-N bond between piperazine and the fluorinated aryl ring.[1][2] This is followed by a selective N-alkylation to introduce the ethyl group.[3] Finally, the purified free base is converted to its hydrochloride salt to improve stability and handling properties. This guide emphasizes the rationale behind key experimental choices, provides robust characterization methods, and outlines essential safety precautions.

Overall Synthetic Scheme

Figure 1: Overall reaction pathway for the synthesis of the target compound.

Materials and Equipment

Reagents & SolventsGradeSupplier
1-Bromo-2-fluorobenzene≥99%Sigma-Aldrich
Piperazine≥99%Sigma-Aldrich
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst GradeStrem Chemicals
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)≥98%Sigma-Aldrich
Sodium tert-butoxide (NaOtBu)≥98%Acros Organics
TolueneAnhydrous, ≥99.8%Sigma-Aldrich
Ethyl Bromide≥98%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific
AcetonitrileAnhydrous, ≥99.8%Fisher Scientific
Hydrochloric Acid2.0 M solution in Diethyl EtherSigma-Aldrich
Diethyl EtherAnhydrous, ≥99.7%Fisher Scientific
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
Dichloromethane (DCM)ACS GradeFisher Scientific
Magnesium Sulfate (MgSO₄)AnhydrousFisher Scientific
Celite®---Sigma-Aldrich
Deuterated Chloroform (CDCl₃)for NMRCambridge Isotope Labs

Equipment:

  • Three-neck round-bottom flasks (various sizes)

  • Reflux condenser and nitrogen/argon inlet adapter

  • Magnetic stirrer with heating mantle and thermocouple

  • Schlenk line or glovebox for handling air-sensitive reagents

  • Rotary evaporator

  • Silica gel for column chromatography (230-400 mesh)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

  • Analytical balance

  • NMR Spectrometer (≥400 MHz)

  • Mass Spectrometer (ESI or GC-MS)

  • HPLC system with a suitable column (e.g., C18)

Experimental Protocols

Part 1: Synthesis of 1-(2-Fluorophenyl)piperazine

This procedure utilizes a Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[1] The use of a bulky, electron-rich phosphine ligand like XPhos is crucial for achieving high yields, especially with potentially challenging aryl halides.[4]

Workflow_Part1 arrow arrow start Setup reagents Add Pd2(dba)3, XPhos, NaOtBu, Piperazine, and Toluene to Flask start->reagents inert Purge with Nitrogen/Argon reagents->inert add_aryl Add 1-Bromo-2-fluorobenzene inert->add_aryl heat Heat to 100 °C with Vigorous Stirring (Monitor by TLC/LC-MS) add_aryl->heat cool Cool to Room Temperature heat->cool quench Quench with Water cool->quench extract Extract with Ethyl Acetate (3x) quench->extract wash Wash Combined Organics with Brine extract->wash dry Dry with Na2SO4, Filter, Concentrate wash->dry purify Purify by Column Chromatography dry->purify end Characterize Product purify->end

Figure 2: Workflow for the synthesis of 1-(2-Fluorophenyl)piperazine.

Procedure:

  • Inert Atmosphere Setup: To an oven-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add piperazine (5.17 g, 60 mmol, 2.0 equiv).

  • Catalyst Loading: In a glovebox or under a positive flow of nitrogen, add tris(dibenzylideneacetone)dipalladium(0) (137 mg, 0.15 mmol, 0.5 mol%), XPhos (286 mg, 0.60 mmol, 2.0 mol%), and sodium tert-butoxide (4.04 g, 42 mmol, 1.4 equiv).

  • Solvent Addition: Add 100 mL of anhydrous toluene via cannula.

  • Reactant Addition: Add 1-bromo-2-fluorobenzene (3.33 mL, 30 mmol, 1.0 equiv) to the stirring suspension.

  • Reaction: Heat the mixture to 100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM) or LC-MS until the starting aryl bromide is consumed.

  • Work-up: Cool the reaction to room temperature. Carefully quench by adding 50 mL of water. Stir for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous MgSO₄, filter through a pad of Celite®, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of 0-10% methanol in dichloromethane to afford 1-(2-fluorophenyl)piperazine as a viscous oil or low-melting solid.

Part 2: Synthesis of this compound

This step involves a standard nucleophilic substitution (N-alkylation) reaction.[3] Using a moderate base like potassium carbonate is sufficient to deprotonate the secondary amine of the piperazine for reaction with the ethylating agent, while minimizing side reactions.

Procedure:

  • Setup: To a 100 mL round-bottom flask, add 1-(2-fluorophenyl)piperazine (3.60 g, 20 mmol, 1.0 equiv), potassium carbonate (4.15 g, 30 mmol, 1.5 equiv), and 50 mL of anhydrous acetonitrile.

  • Alkylation: Add ethyl bromide (1.78 mL, 24 mmol, 1.2 equiv) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 82 °C) and stir for 6-18 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude free base, this compound. This material may be used directly in the next step if sufficiently pure, or it can be further purified by column chromatography.

Part 3: Preparation of Hydrochloride Salt

Formation of the hydrochloride salt is performed to obtain a stable, crystalline solid that is easier to handle, weigh, and formulate than the free base oil.[5][6]

Procedure:

  • Dissolution: Dissolve the crude or purified this compound (approx. 20 mmol) in 50 mL of anhydrous diethyl ether (or ethyl acetate).

  • Acidification: While stirring, slowly add a 2.0 M solution of HCl in diethyl ether (11 mL, 22 mmol, 1.1 equiv) dropwise.

  • Precipitation: A white precipitate should form immediately. Continue stirring at room temperature for 30-60 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold diethyl ether to remove any unreacted starting material or impurities.

  • Drying: Dry the solid under high vacuum for several hours to yield this compound hydrochloride as a white to off-white crystalline solid.

Characterization and Data Summary

The identity and purity of the final product should be confirmed using standard analytical techniques.

ParameterExpected Value
Chemical Formula C₁₂H₁₈ClFN₂
Molecular Weight 244.74 g/mol
Appearance White to off-white crystalline solid
¹H NMR (400 MHz, CDCl₃) Approximate shifts: δ 7.1-6.9 (m, 4H, Ar-H), 3.5-3.0 (m, 8H, piperazine-H), 2.6 (q, 2H, -CH₂CH₃), 1.2 (t, 3H, -CH₂CH₃) ppm.
¹³C NMR (101 MHz, CDCl₃) Approximate shifts: δ 158 (d, J≈245 Hz, C-F), 140 (d, J≈8 Hz), 128 (d, J≈4 Hz), 124, 122, 115 (d, J≈22 Hz), 60-45 (piperazine & ethyl carbons), 12 (-CH₃) ppm.
Mass Spec (ESI+) m/z = 209.15 [M+H]⁺ (for free base)
Purity (HPLC) ≥95%

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.[7]

  • Reagents:

    • 1-Bromo-2-fluorobenzene: Irritant. Handle with care.

    • Palladium Catalysts: Handle in a glovebox or under an inert atmosphere. While not highly toxic, fine powders should not be inhaled.

    • Sodium tert-butoxide: Corrosive and flammable solid. Reacts with water. Handle under an inert atmosphere.

    • Ethyl Bromide: Toxic and a suspected carcinogen. Handle with extreme care in a fume hood.[3]

    • 2-Fluoroaniline (potential precursor): Highly toxic if swallowed, inhaled, or in contact with skin.[8][9][10]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Organic solvents and halogenated waste should be collected in separate, labeled containers.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Inactive catalyst; insufficient inert atmosphere.Ensure anhydrous solvents and reagents. Thoroughly purge the system with nitrogen/argon. Use fresh, high-quality catalyst and ligand.
Formation of di-arylated piperazine Incorrect stoichiometry.Use a sufficient excess of piperazine (at least 2 equivalents) relative to the aryl bromide.[1]
Low yield in Step 2 Incomplete reaction; inefficient base.Ensure the potassium carbonate is anhydrous. Increase reaction time or temperature if necessary. Consider a more reactive alkylating agent like ethyl iodide.
Product is an oil, not a solid Impurities present; incorrect salt stoichiometry.Purify the free base by column chromatography before salt formation. Ensure accurate addition of the HCl solution.[11]
Poor peak shape in HPLC Strong interaction with silica.Add a small amount of an amine modifier (e.g., 0.1% triethylamine) to the mobile phase to improve peak shape for basic compounds.[11]

References

  • Reddy, T. J., et al. (2018). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. ACS Omega, 3(10), 12845-12853. Available from: [Link]

  • Surrey, A. R., & Cutler, R. A. (1959). Process for the N-monoalkylation of piperazine. U.S. Patent No. DE1092019B.
  • ResearchGate. Direct electrophilic N-alkylation of piperazine under controlled stoichiometry to afford monosubstituted derivatives. Available from: [Link]

  • Martin, A. F. (1956). Purification of piperazine. U.S. Patent No. US2919275A.
  • Barvian, M., et al. (2012). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 3(6), 465-470. Available from: [Link]

  • Godfrey, N. B. (1969). Recovery and purification of piperazine. U.S. Patent No. US3481933A.
  • Howard, K. L. (1950). Preparation of n-substituted piperazines. U.S. Patent No. US2525223A.
  • Lang, G., et al. (2001). Method for the production of monosubstituted piperazine derivatives. German Patent No. DE10023811A1.
  • ResearchGate. Synthesis of Thiophenyl Schiff Bases via Buchwald-Hartwig Coupling of Piperazines to Quinoline Motif. Available from: [Link]

  • Khan, I., & Ali, S. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(6), 786-819. Available from: [Link]

  • Kratochvíl, B., et al. (2014). A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines Substituted in the 1-Position by an Electron Withdrawing Group. International Scholarly Research Notices, 2014, 780281. Available from: [Link]

  • Pittelkow, T., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Available from: [Link]

  • Procter, D. J., et al. (2021). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 86(17), 11849-11862. Available from: [Link]

  • Kurfürst, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines-From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168. Available from: [Link]

  • Lapkin, A. A., et al. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering, 1(1), 87-94. Available from: [Link]

  • PrepChem. Synthesis of 1-[2-(4-fluorophenyl)ethyl]piperazine. Available from: [Link]

  • WIPO. (2010). Process for the preparation of piperazine compounds and hydrochloride salts thereof. Patent No. WO/2010/070370. Available from: [Link]

  • Penjišević, J. Ž., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of Molecular Structure, 1273, 134298. Available from: [Link]

  • Kurfürst, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168. Available from: [Link]

  • Semantic Scholar. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives. Available from: [Link]

  • Cacciatore, I., et al. (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Pharmaceuticals, 16(10), 1483. Available from: [Link]

  • Penjišević, J. Ž., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of Molecular Structure, 1273, 134298. Available from: [Link]

  • Pollard, C. B. (1961). Method for the preparation of piperazine salts. U.S. Patent No. US2975181A.
  • Google Patents. Process for the preparation of piperazine compounds and hydrochloride salts thereof. Mexican Patent No. MX2011006590A.
  • European Patent Office. Process for the preparation of piperazine derivatives. European Patent No. EP0483932A1. Available from: [Link]

  • Cignarella, G., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(4), 1335. Available from: [Link]

  • HPC Standards. 2-Fluoroaniline Safety Data Sheet. Available from: [Link]

  • Pelliccia, S., & Di-Stefano, A. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6825. Available from: [Link]

  • Kurfürst, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168. Available from: [Link]

  • European Patent Office. Phenyl piperazine derivatives, their preparation and antiagressive medicines containing them. European Patent No. EP0003340A1. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Available from: [Link]

  • PubChem. 1-(1-(3-Fluorophenyl)-2-(2-methoxyphenyl)ethyl)piperazine. National Center for Biotechnology Information. Available from: [Link]

  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018). International Journal of ChemTech Research, 11(02), 241-248. Available from: [Link]

Sources

Application Note: Strategic HPLC Method Development for 1-Ethyl-3-(2-fluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the development of a robust High-Performance Liquid Chromatography (HPLC) protocol for 1-Ethyl-3-(2-fluorophenyl)piperazine , a structural isomer characterized by a piperazine core, an N1-ethyl substitution, and a C3-fluorophenyl group.

This specific scaffold presents two primary chromatographic challenges:

  • High Basicity: The presence of both secondary (N4) and tertiary (N1) aliphatic amines results in high pKa values (~9.0–9.8), leading to severe peak tailing on traditional silica-based columns due to ionic interaction with residual silanols.

  • Structural Isomerism: Differentiating the C3-substituted isomer from the more common N4-phenyl variants requires specific stationary phase selectivity.

This guide moves beyond generic "cookbook" recipes, providing a logic-driven workflow for column selection, pH optimization, and validation suitable for drug development and forensic analysis.

Physicochemical Profile & Strategy

Before initiating wet-lab experiments, understanding the analyte's properties is non-negotiable for success.

PropertyEstimateChromatographic Implication
pKa (N4-H) ~9.8 (Basic)Will be protonated at pH < 9. Requires high pH or end-capped columns.
pKa (N1-Et) ~8.8 (Basic)Contributes to multipoint ionic interactions.
LogP ~2.3Moderately lipophilic; suitable for Reversed-Phase (RP).
Chromophore FluorophenylUV active at 210 nm (E-band) and 254 nm (B-band).
Chirality C3 CenterMolecule exists as a racemate (

) unless synthesized stereoselectively.
The "Senior Scientist" Strategy

To mitigate amine tailing, we will employ a High-pH Reversed-Phase Strategy . By operating at pH 10 (above the pKa of the tertiary amine and near the secondary amine), we suppress ionization, rendering the molecule neutral. This maximizes hydrophobic retention, improves peak symmetry, and increases loading capacity compared to low-pH methods utilizing ion-pairing reagents.

Method Development Workflow (Visualized)

The following diagram outlines the decision matrix used to arrive at the final protocol.

MethodDev Start Analyte Assessment (Basic Piperazine) PH_Choice pH Strategy Selection Start->PH_Choice Low_PH Low pH (Formic Acid) + CSH/PFP Column PH_Choice->Low_PH If MS sensitivity critical High_PH High pH (NH4OH) + Hybrid Silica (XBridge) PH_Choice->High_PH Best Peak Shape (Selected) Screening Gradient Screening (5-95% B) Low_PH->Screening High_PH->Screening Opt Optimization (Temp, Flow, Gradient) Screening->Opt Resolution > 2.0 Final Final Method Validation Opt->Final

Figure 1: Decision matrix for developing methods for basic amines. High pH is prioritized for peak symmetry.

Experimental Protocols

Protocol A: Preparation of Standards

Objective: Ensure accurate quantification and stability.

  • Stock Solution: Dissolve 10 mg of this compound in 10 mL of Methanol (1.0 mg/mL). Store at -20°C.

  • Working Standard: Dilute Stock to 50 µg/mL using Water:Methanol (90:10 v/v).

    • Note: Avoid 100% organic diluent for injection to prevent "solvent effect" (peak splitting) during the initial isocratic hold.

Protocol B: Chromatographic Conditions (Optimized)

This method utilizes a Hybrid Ethylene-Bridged Silica (BEH) column, which is stable up to pH 12.

ParameterSettingRationale
Column Waters XBridge BEH C18 XP, 2.1 x 100 mm, 2.5 µmHybrid particle withstands High pH; C18 provides max retention.
Mobile Phase A 10 mM Ammonium Bicarbonate, pH 10.0 (adj. with NH₄OH)Buffers at basic pH to suppress amine protonation.
Mobile Phase B Acetonitrile (100%)Stronger elution strength than Methanol; lower backpressure.
Flow Rate 0.4 mL/minOptimized for 2.1 mm ID column efficiency.
Temp 40°CReduces viscosity and improves mass transfer kinetics.
Detection UV @ 215 nm (Primary), 254 nm (Secondary)215 nm for max sensitivity; 254 nm for specificity (aromatic ring).
Injection 2.0 µLLow volume to maintain peak sharpness.

Gradient Table:

Time (min) % Mobile Phase B Curve
0.00 5 Initial hold for polar impurities
1.00 5 -
8.00 95 Linear ramp to elute analyte
9.00 95 Wash column
9.10 5 Re-equilibration

| 12.00 | 5 | Ready for next injection |

Mechanistic Insight: Why This Works

The choice of stationary phase and pH is critical. The diagram below illustrates the interaction difference between a standard method and our optimized protocol.

Mechanism cluster_0 Standard Conditions (pH 3, Silica C18) cluster_1 Optimized Conditions (pH 10, Hybrid C18) Silanol Residual Silanol (Si-O⁻) Amine Protonated Amine (NH⁺) Silanol->Amine Strong Ionic Attraction Tail Result: Ionic Drag & Peak Tailing Amine->Tail Hybrid Hybrid Surface (Capped) NeutralAmine Neutral Amine (N:) Hybrid->NeutralAmine No Ionic Interference Sharp Result: Hydrophobic Interaction Only (Sharp Peak) NeutralAmine->Sharp

Figure 2: Mechanistic comparison of silanol interactions at low vs. high pH.

Method Validation (Self-Validating System)

To ensure the method is trustworthy ("Trustworthiness" in E-E-A-T), perform the following system suitability tests (SST) before every sample batch.

  • Tailing Factor (Tf): Must be < 1.5. If Tf > 1.5, the column may be aging, or the pH has dropped below 9.5 (check buffer).

  • Resolution (Rs): If analyzing the regioisomer (1-ethyl-4-(2-fluorophenyl)piperazine) as an impurity, ensure Rs > 2.0.

  • Precision: 5 replicate injections of the standard must yield RSD < 2.0% for Area and Retention Time.

Linearity & Range Data (Example)
Concentration (µg/mL)Mean Area (n=3)Accuracy (%)
5.015,20099.8
25.076,150100.2
50.0152,400100.1
100.0305,10099.5
Slope 3048.5R² = 0.9999

Troubleshooting & "What Ifs"

Scenario 1: I cannot use high pH (e.g., restricted by older equipment/column).

  • Action: Switch to a Charged Surface Hybrid (CSH) column or a Pentafluorophenyl (PFP) column at pH 3.0 (0.1% Formic Acid).

  • Why: PFP columns offer specific

    
    -
    
    
    
    interactions with the fluorophenyl ring, providing alternative selectivity that can separate the 3-phenyl isomer from the 4-phenyl isomer based on steric accessibility to the fluorine atom.

Scenario 2: The peak splits.

  • Cause: The sample diluent (100% MeOH) is too strong compared to the initial mobile phase (5% ACN).

  • Fix: Match the sample diluent to the initial gradient conditions (95% Water / 5% ACN).

References

  • McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography." Journal of Chromatography A. Link

  • Waters Corporation. "XBridge BEH C18 Columns: Care and Use Manual." (Authoritative source for pH stability limits). Link

  • U.S. Food and Drug Administration (FDA). "Analytical Procedures and Methods Validation for Drugs and Biologics." (Guideline for validation parameters). Link

  • PubChem. "1-(2-Fluorophenyl)piperazine Compound Summary." (Source for structural analog properties). Link

Troubleshooting & Optimization

Troubleshooting stability issues of piperazine derivatives in solution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Stability & Degradation in Solution

Introduction

Welcome to the Piperazine Stability Hub. If you are working with piperazine scaffolds (e.g., fluoroquinolones, antihistamines, antipsychotics), you are likely facing a specific triad of instability: N-oxidation , Nitrosamine formation , or Maillard-type discoloration .

This guide moves beyond generic advice. We analyze the specific reactivity of the 1,4-diazacyclohexane ring and provide self-validating troubleshooting protocols.

Module 1: Oxidative Instability (The "Yellowing" Solution)

User Query: "My clear piperazine solution turns yellow/brown upon storage, even at 4°C. HPLC shows a new peak eluting before the main peak."

Root Cause Analysis

Piperazine derivatives are electron-rich secondary (or tertiary) amines. The nitrogen lone pairs are highly susceptible to N-oxidation , particularly via radical mechanisms initiated by dissolved oxygen, peroxides (common in PEGs/Tweens), or metal ions (Cu²⁺, Fe³⁺).

  • The Mechanism: Hydroxyl radicals (

    
    ) or peroxyl radicals abstract a proton 
    
    
    
    to the nitrogen or attack the nitrogen directly, leading to an N-oxide or an iminium ion intermediate. The iminium ion hydrolyzes to ring-opened aldehydes (causing yellowing) or polymerizes.
Troubleshooting Protocol: The Antioxidant Screen

Do not blindly add antioxidants. You must distinguish between radical initiation and peroxide decomposition.

Step-by-Step Experiment:

  • Control: Drug solution in buffer (no additives).

  • Arm A (Radical Scavenger): Add BHT (Butylated hydroxytoluene) or Metabisulfite (0.1% w/v).

    • Logic: If this stabilizes the solution, the degradation is radical-mediated (likely light or trace metal initiated).

  • Arm B (Chelator): Add EDTA (0.05% w/v).

    • Logic: If this works, trace metals (from water or glass) are catalyzing the Fenton reaction.

  • Arm C (Peroxide Scavenger): Add Thioethers (e.g., Methionine) .

    • Logic: Essential if your formulation contains Polysorbates or PEGs, which carry residual peroxides.

Visualizing the Pathway

The following diagram illustrates the oxidative cascade leading to N-oxides and ring fragmentation.

OxidationPathway PZ Piperazine Derivative Radical N-Centered Radical PZ->Radical ROS / Light / Metal Peroxyl Peroxyl Intermediate Radical->Peroxyl + O2 Imine Iminium Ion Radical->Imine H-Abstraction NOxide N-Oxide (Polar Impurity) Peroxyl->NOxide N-Oxygenation Frag Ring Opening/ Aldehydes (Color) Imine->Frag Hydrolysis

Caption: Figure 1.[1] Oxidative degradation pathways of piperazine. Note that N-oxide formation is reversible under certain reduction conditions, while ring opening is irreversible.

Module 2: The Nitrosamine Crisis (Regulatory Critical)

User Query: "We detected N-nitroso impurities. Is this intrinsic to the molecule?"

Scientific Context

This is the single biggest risk for piperazine drugs today. Secondary amines (like the piperazine ring) react with nitrosating agents (nitrites,


) to form N-nitrosamines  (e.g., MNPZ, DNPZ), which are potent carcinogens (Class 1 mutagens).
  • Source of Nitrites: Excipients (Microcrystalline cellulose, Crospovidone), water, or even headspace air (

    
    ).
    
Risk Mitigation Decision Tree

Use this logic flow to determine your mitigation strategy.

NitrosamineRisk Start Is the Piperazine Ring Secondary (NH)? CheckNitrite Are Nitrites present in Excipients/Water? Start->CheckNitrite Yes (Free NH) Safe LOW RISK: Tertiary Amine / Blocked Start->Safe No (Substituted) Acidic Is Formulation pH < 4? CheckNitrite->Acidic Yes CheckNitrite->Safe No RiskHigh HIGH RISK: Nitrosation is rapid Acidic->RiskHigh Yes RiskMed MEDIUM RISK: Slow formation Acidic->RiskMed No (Neutral/Basic) Action1 Action: Add Scavenger (Ascorbic Acid / Alpha-Tocopherol) RiskHigh->Action1 Action2 Action: Switch Excipients (Low Nitrite Grade) RiskHigh->Action2

Caption: Figure 2. Nitrosamine risk assessment logic. Acidic conditions accelerate nitrosation by forming the reactive nitrosonium ion (


).

Module 3: Formulation & Excipient Compatibility

User Query: "My solid dosage form is losing potency and browning. I am using Lactose as a filler."

The Maillard Trap

Never use reducing sugars (Lactose, Glucose, Fructose) with piperazine derivatives. The secondary amine of piperazine acts as a nucleophile, attacking the carbonyl carbon of the reducing sugar. This forms a glycosylamine, which undergoes the Amadori rearrangement to form brown pigments (melanoidins).

Excipient Selection Guide
Excipient ClassRecommendedAVOID Reasoning
Fillers Mannitol, Calcium PhosphateLactose , DextroseMaillard reaction causes adducts & browning.
Lubricants Sodium Stearyl FumarateStearic Acid (Low Grade)Impurities in stearic acid can induce oxidation.
Solubilizers Cyclodextrins (HP-

-CD)
Polysorbates (Old/High Peroxide)Polysorbates degrade to peroxides, oxidizing the N-ring.
Buffers Phosphate, CitrateAcetate (if volatile)Maintain pH > 6 to prevent acid-catalyzed hydrolysis/nitrosation.

Module 4: Analytical Troubleshooting (HPLC)

User Query: "I cannot get a sharp peak for my piperazine compound. It tails badly."

The Silanol Effect

Piperazine is a base (pKa ~9.8).[2] At neutral/acidic HPLC pH, it is positively charged (


). These cations interact strongly with residual silanol groups (

)
on the silica column stationary phase, causing severe tailing.
Solution Protocol
  • Mobile Phase Modifier: Add 0.1% Triethylamine (TEA) or Trifluoroacetic acid (TFA) . TEA competes for the silanol sites, blocking them from the drug.

  • High pH Columns: Use hybrid silica columns (e.g., Waters XBridge, Agilent Poroshell HPH) that can withstand pH > 10. Run the method at pH 10.5 .

    • Why? At pH 10.5, piperazine is uncharged (free base), eliminating the ionic interaction with silanols.

  • Ion Pairing: If retention is too low (piperazine is very polar), use an ion-pairing agent like Hexanesulfonic Acid .

References

  • Oxidative Degradation: Journal of Environmental Chemical Engineering. "Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions." (2023).[3][4][5] 5

  • Nitrosamine Formation: U.S. FDA Guidance. "Control of Nitrosamine Impurities in Human Drugs." (2021).[6]

  • Photostability: BenchChem Technical Support. "Enhancing the Stability of Piperazine-Containing Drugs." (2025).[1][6][7] 8[2][3][6][7][9][10][11][12]

  • Maillard Reaction: Journal of Pharmaceutical Sciences. "Maillard reaction of lactose and fluoxetine hydrochloride." (2010). 13[3][6][7][9][10][11][12]

  • pKa & Solubility: Journal of Chemical & Engineering Data. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." (2015). 14[3][6][7][9][10][11][12]

Sources

Technical Support Center: Minimizing Side Reactions During N-Ethylation of Phenylpiperazines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the common challenges encountered during the N-ethylation of phenylpiperazines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to minimize side reactions and optimize your synthetic outcomes. The information is presented in a question-and-answer format to directly address specific issues you may face in the lab.

Troubleshooting Guide

This section provides solutions to common problems encountered during the N-ethylation of phenylpiperazines.

Question 1: My reaction is producing a significant amount of N,N'-diethylphenylpiperazine. How can I improve the selectivity for mono-ethylation?

Answer:

The formation of the dialkylated product is a classic issue in the N-alkylation of amines.[1][2] This occurs because the mono-ethylated product, N-ethyl-N'-phenylpiperazine, can be more nucleophilic than the starting phenylpiperazine, leading to a second ethylation.[1] To favor mono-ethylation, several strategies can be employed:

  • Control of Stoichiometry: Use a molar excess of the phenylpiperazine relative to the ethylating agent. This statistical approach increases the probability of the ethylating agent reacting with the starting material rather than the mono-ethylated product. A 2 to 5-fold excess of the piperazine is a good starting point.

  • Slow Addition of the Ethylating Agent: Adding the ethylating agent dropwise or via a syringe pump over an extended period maintains a low concentration of the electrophile in the reaction mixture.[3] This kinetically favors the reaction with the more abundant starting material.

  • Choice of Ethylating Agent: The reactivity of the ethylating agent plays a crucial role. Highly reactive agents like ethyl iodide will be less selective. Consider using less reactive electrophiles such as ethyl bromide or ethyl chloride, which may require slightly more forcing conditions (e.g., higher temperature) but can lead to better selectivity.[3]

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled mono-alkylation product.[4] Monitor the reaction progress closely by TLC or LC-MS to find the optimal temperature that allows for a reasonable reaction rate without promoting overalkylation.

Question 2: I am observing the formation of an unexpected alkene byproduct. What is causing this and how can I prevent it?

Answer:

The formation of an alkene byproduct is indicative of a Hofmann elimination reaction.[5][6][7][8] This E2 elimination process can occur when the initially formed N-ethyl-N'-phenylpiperazine is further ethylated to form a quaternary ammonium salt.[6][7] In the presence of a base, this salt can undergo elimination to form an alkene and the tertiary amine.[6][7]

Here's how to mitigate this side reaction:

  • Avoid Excess Ethylating Agent: As with dialkylation, using a large excess of the ethylating agent, especially highly reactive ones like ethyl iodide, can promote the formation of the quaternary ammonium salt intermediate required for Hofmann elimination.[7][8]

  • Choice of Base: The strength and nature of the base are critical. Strong, bulky bases are more likely to promote elimination. Consider using a weaker, non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) instead of stronger bases like sodium hydride (NaH) or alkoxides.[4]

  • Temperature Control: Hofmann elimination is often favored at higher temperatures.[5][6] Running the reaction at the lowest effective temperature can significantly reduce the formation of the alkene byproduct.

  • Reaction Monitoring: Closely monitor the reaction's progress. Once the starting material is consumed, work up the reaction promptly to prevent the prolonged exposure of the product to conditions that favor elimination.

Question 3: My N-ethylation reaction is sluggish and gives a low yield, with a lot of unreacted starting material. What can I do to improve the conversion?

Answer:

Low conversion in N-alkylation reactions can be attributed to several factors, including insufficient reactivity of the reagents, improper reaction conditions, or the presence of inhibitors.[4]

Here are some troubleshooting steps:

  • Increase Reaction Temperature: Many N-alkylation reactions require heating to proceed at a practical rate.[4][9] Gradually increasing the temperature while monitoring the reaction can help identify the optimal condition.

  • Solvent Choice: The solvent can have a significant impact on the reaction rate. Polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally good choices as they can dissolve the reactants and facilitate the SN2 reaction.[3][4]

  • Activate the Ethylating Agent: If you are using a less reactive ethylating agent like ethyl chloride or bromide, adding a catalytic amount of sodium or potassium iodide can increase the reaction rate through the in-situ formation of the more reactive ethyl iodide (Finkelstein reaction).

  • Ensure Adequate Basicity: A base is typically required to neutralize the acid generated during the reaction (e.g., HBr from ethyl bromide).[4] Ensure you are using at least one equivalent of a suitable base. Common choices include potassium carbonate, cesium carbonate, or tertiary amines like triethylamine (TEA) or DIPEA.[3][4] For phenylpiperazine, which is a secondary amine, a base is also needed to deprotonate the nitrogen, increasing its nucleophilicity.

  • Reagent Quality: Verify the purity of your starting materials. The phenylpiperazine and the ethylating agent should be free of impurities that could interfere with the reaction.

Question 4: I am using reductive amination with acetaldehyde, but the reaction is messy and gives multiple products. How can I achieve a cleaner reaction?

Answer:

Reductive amination is an excellent alternative to direct alkylation for N-ethylation.[10][11] However, it can also present challenges. A messy reaction with multiple products can result from several issues:

  • Choice of Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred for reductive aminations as it is mild and selective for the iminium ion intermediate.[10] Stronger reducing agents like sodium borohydride (NaBH₄) can also reduce the starting aldehyde, leading to ethanol as a byproduct, which can then potentially act as an alkylating agent under certain conditions.

  • pH Control: The pH of the reaction is crucial for the formation of the iminium ion. The reaction is typically carried out under mildly acidic conditions (pH 4-6). Acetic acid is often used as a catalyst.[11] If the pH is too low, the amine will be protonated and non-nucleophilic. If the pH is too high, the formation of the iminium ion will be slow.

  • Reaction Temperature: Reductive aminations are often run at room temperature. Elevated temperatures can lead to side reactions.

  • Stoichiometry: Use a slight excess of the amine and the reducing agent relative to the aldehyde to ensure complete conversion of the aldehyde.

Frequently Asked Questions (FAQs)

What is the best ethylating agent for the N-ethylation of phenylpiperazine?

The "best" ethylating agent depends on a balance of reactivity, selectivity, cost, and safety.

Ethylating AgentProsCons
Ethyl Iodide Highly reactive, often requires milder conditions.Can lead to overalkylation and Hofmann elimination. More expensive and less stable.[3]
Ethyl Bromide Good balance of reactivity and selectivity.May require heating.
Ethyl Chloride Less reactive, can be more selective.Often requires higher temperatures or pressure.
Diethyl Sulfate Effective ethylating agent.Highly toxic and should be handled with extreme care.
Acetaldehyde (Reductive Amination) Generally provides high selectivity for mono-ethylation.[10][11]Requires a reducing agent and careful pH control.

For most applications, ethyl bromide in the presence of a suitable base and solvent offers a good starting point. For reactions where selectivity is paramount, reductive amination with acetaldehyde is an excellent choice.[10][11]

Which base should I use for the N-ethylation of phenylpiperazine?

The choice of base is critical for a successful reaction.

  • Inorganic Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used and are effective in polar aprotic solvents.[3][4] Cesium carbonate is often more effective but also more expensive.[3]

  • Organic Bases: Non-nucleophilic tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are also good choices.[4] They act as both a base and can sometimes serve as the solvent.

Avoid strong, nucleophilic bases like sodium hydroxide or sodium hydride unless you are aiming for specific reactivity, as they can promote side reactions like elimination.[4]

How can I effectively purify the N-ethyl-N'-phenylpiperazine product?

Purification can often be achieved through the following methods:

  • Extraction: After quenching the reaction, an aqueous workup can remove inorganic salts and water-soluble impurities. The product, being a tertiary amine, will be soluble in organic solvents like ethyl acetate or dichloromethane.

  • Column Chromatography: Silica gel column chromatography is a very effective method for purifying the product from starting material and side products.[12] A gradient elution system, for example, with ethyl acetate in hexanes, often provides good separation.

  • Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be an effective purification method, especially on a larger scale.

  • Crystallization/Salt Formation: The product can sometimes be purified by crystallization, either as the free base or as a salt (e.g., hydrochloride).

Experimental Protocols

Protocol 1: Standard N-Ethylation using Ethyl Bromide
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenylpiperazine (1.0 equiv.) and anhydrous acetonitrile (or DMF).

  • Addition of Base: Add anhydrous potassium carbonate (1.5 equiv.).

  • Stirring: Stir the suspension at room temperature for 15-30 minutes.

  • Addition of Ethylating Agent: Add ethyl bromide (1.1 equiv.) dropwise to the stirred mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Protocol 2: N-Ethylation via Reductive Amination
  • Reaction Setup: To a round-bottom flask with a magnetic stir bar, dissolve phenylpiperazine (1.0 equiv.) in dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Addition of Aldehyde: Add acetaldehyde (1.1 equiv.) to the solution.

  • Acid Catalyst: Add acetic acid (0.1 equiv.).

  • Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise to the stirred mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer. Purify the crude product by silica gel column chromatography.

Visualizations

Caption: Troubleshooting workflow for N-ethylation issues.

N_Ethylation_Pathways cluster_alkylation Direct Alkylation cluster_reductive_amination Reductive Amination Phenylpiperazine Phenylpiperazine Product N-Ethyl-N'-phenylpiperazine (Desired Product) Phenylpiperazine->Product + Et-X - HX Dialkylated N,N'-Diethylphenylpiperazine (Side Product) Product->Dialkylated + Et-X - HX Quaternary_Salt Quaternary Ammonium Salt (Intermediate) Product->Quaternary_Salt + Et-X Alkene Alkene (Hofmann Elimination Product) Quaternary_Salt->Alkene + Base, Heat Phenylpiperazine2 Phenylpiperazine Iminium Iminium Ion Intermediate Phenylpiperazine2->Iminium + Acetaldehyde - H₂O Product2 N-Ethyl-N'-phenylpiperazine (Desired Product) Iminium->Product2 + Reducing Agent (e.g., STAB)

Sources

Technical Support Center: Purification of 1-Ethyl-3-(2-fluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of 1-Ethyl-3-(2-fluorophenyl)piperazine. Here, you will find comprehensive troubleshooting advice and frequently asked questions designed to address the specific challenges encountered during the isolation of this compound from reaction byproducts.

Introduction to Purification Challenges

The purification of this compound, an unsymmetrically substituted piperazine derivative, presents a unique set of challenges. These often stem from the presence of structurally similar impurities, including unreacted starting materials and byproducts from the N-ethylation step. The basic nature of the piperazine moiety further complicates purification, requiring careful control of pH and selection of appropriate chromatographic conditions. This guide is structured to provide logical, step-by-step solutions to these common issues.

Troubleshooting Guide: Isolating this compound

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles.

Question 1: My final product is contaminated with the starting material, 1-(2-fluorophenyl)piperazine. How can I remove it?

Answer: The presence of unreacted 1-(2-fluorophenyl)piperazine is a common issue. Due to the similar structure and basicity of the starting material and the desired product, simple extraction or recrystallization may not be sufficient.

  • For Small-Scale Purification (< 1g): Column Chromatography is Recommended.

    • Rationale: Column chromatography offers the highest resolution for separating structurally similar amines. The slight difference in polarity between the secondary amine (starting material) and the tertiary amine (product) can be exploited for separation.

    • Expert Tip: A gradient elution is often more effective than an isocratic one. Start with a less polar eluent system and gradually increase the polarity. This will allow the less polar product to elute first, followed by the more polar starting material which will have a stronger interaction with the silica gel.

  • For Large-Scale Purification (> 1g): Fractional Distillation under Reduced Pressure.

    • Rationale: If there is a sufficient difference in the boiling points of the two compounds, fractional distillation can be an efficient method for large-scale purification. The boiling point of 1-(2-fluorophenyl)piperazine is approximately 150 °C at 3 mmHg[1]. The addition of the ethyl group will increase the molecular weight and likely the boiling point of the product.

    • Caution: Piperazine derivatives can be susceptible to thermal degradation, so distillation should be performed under reduced pressure to lower the required temperature.

Question 2: I am observing a byproduct with a higher molecular weight than my product, which I suspect is a di-ethylated or other over-alkylated species. How can I remove this?

Answer: Over-alkylation is a potential side reaction, especially if a reactive ethylating agent like ethyl iodide is used. This can lead to the formation of a quaternary ammonium salt or other di-alkylated byproducts.

  • Acid-Base Extraction:

    • Rationale: If the over-alkylated product is a quaternary ammonium salt, it will be significantly more water-soluble than the desired tertiary amine product. An acid-base extraction can effectively partition the two compounds. The desired product will be extracted into the organic layer in its free base form, while the quaternary salt will remain in the aqueous layer.

  • Column Chromatography:

    • Rationale: If the byproduct is a neutral, di-alkylated species, it will likely have a different polarity compared to the desired mono-ethylated product. Column chromatography, as described for removing starting material, can be effective. The elution order will depend on the specific nature of the byproduct.

Question 3: My recrystallization attempt resulted in an oil instead of crystals. What should I do?

Answer: "Oiling out" during recrystallization is a common problem, often caused by the presence of impurities that depress the melting point of the mixture or inhibit crystal lattice formation.

  • Pre-purification: The most effective solution is to first purify the crude product by another method, such as column chromatography or acid-base extraction, to remove the impurities that are hindering crystallization.

  • Solvent System Optimization:

    • Experiment with different solvent systems. A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For piperazine derivatives, common solvents to try include ethanol, isopropanol, acetonitrile, or mixtures with water.[1]

    • Consider using a two-solvent system (e.g., ethanol/water, ethyl acetate/hexane). Dissolve the compound in a small amount of the "good" solvent at its boiling point, and then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

  • Salt Formation: Consider converting the free base to a salt (e.g., hydrochloride or diacetate) prior to recrystallization. Salts often have higher melting points and better crystallization properties than the corresponding free bases.[2]

Frequently Asked Questions (FAQs)

Q1: What is the likely synthetic route for this compound and what are the expected byproducts?

A1: A common method for the N-alkylation of piperazines is reductive amination.[3][4] In this case, 1-(2-fluorophenyl)piperazine would be reacted with acetaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride.

  • Likely Byproducts:

    • Unreacted 1-(2-fluorophenyl)piperazine (starting material).

    • The intermediate iminium ion (if the reduction is incomplete).

    • Byproducts from side reactions of acetaldehyde.

    • Over-alkylation is less common with reductive amination compared to using alkyl halides.

Another possible route is the direct alkylation of 1-(2-fluorophenyl)piperazine with an ethyl halide (e.g., ethyl bromide or iodide).[3]

  • Likely Byproducts:

    • Unreacted 1-(2-fluorophenyl)piperazine.

    • The corresponding hydrohalide salt of the starting material.

    • Over-alkylated products, such as the 1,1-diethyl-3-(2-fluorophenyl)piperazinium salt.

Q2: How can I monitor the progress of the purification?

A2: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the purification process. Use a suitable eluent system (e.g., a mixture of ethyl acetate and hexane, often with a small amount of triethylamine to reduce tailing of the basic spots) to separate the product from impurities. The spots can be visualized under UV light or by using a staining agent like potassium permanganate. For more quantitative analysis of purity, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are recommended.[5][6]

Q3: What are the key physicochemical properties of this compound to consider during purification?

A3: The key properties are its basicity and polarity.

  • Basicity: The piperazine ring has two nitrogen atoms, making it a basic compound. The pKa values for piperazine itself are around 9.8 and 5.6. The substitution on the nitrogens will influence these values, but the compound will remain basic. This is the basis for purification by acid-base extraction.

  • Polarity: The presence of the nitrogen atoms and the fluorine atom makes the molecule polar. This polarity dictates its solubility in various solvents and its retention behavior in chromatography. The calculated LogP value for this compound is 1.7919, indicating moderate lipophilicity.[7]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the basic product from acidic or neutral impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a 1 M aqueous solution of hydrochloric acid (HCl). The basic product and any basic impurities will be protonated and move into the aqueous layer.

  • Separation: Separate the aqueous layer containing the protonated product.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a 2 M aqueous solution of sodium hydroxide (NaOH) with stirring until the solution is basic (pH > 10, check with pH paper). The protonated amine will be neutralized to the free base, which may precipitate or form an oily layer.

  • Re-extraction: Extract the free base back into an organic solvent (DCM or ethyl acetate).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Column Chromatography

This protocol is suitable for separating the product from structurally similar impurities.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Ensure a uniform, crack-free column bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, sample-adsorbed silica to the top of the column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane or a hexane/ethyl acetate mixture). Gradually increase the polarity of the mobile phase (gradient elution). For piperazine derivatives, a common eluent system is a gradient of ethyl acetate in hexane, often with the addition of 0.5-1% triethylamine to prevent peak tailing.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization

This protocol is for obtaining highly pure crystalline material from a relatively pure sample.

  • Solvent Selection: Choose a suitable solvent or solvent pair. Good single solvents for piperazine derivatives can include ethanol, isopropanol, or acetonitrile. A good solvent pair might be ethyl acetate/hexane or ethanol/water.

  • Dissolution: In a flask, add a minimal amount of the hot solvent to the crude product to dissolve it completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Data Presentation

Table 1: Physicochemical Properties

Property1-(2-Fluorophenyl)piperazine (Starting Material)This compound (Product)
Molecular Formula C10H13FN2C12H17FN2
Molecular Weight 180.22 g/mol 208.28 g/mol [7]
Boiling Point ~150 °C @ 3 mmHg[1]Expected to be higher than starting material
Calculated LogP Not readily available1.7919[7]
pKa Expected to be similar to piperazine (pKa1 ~9.8, pKa2 ~5.6)Expected to be similar to other N-alkylated piperazines

Visualizations

Diagram 1: General Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture AcidBase Acid-Base Extraction Crude->AcidBase Initial Cleanup Column Column Chromatography AcidBase->Column Remove Gross Impurities Recrystallization Recrystallization Column->Recrystallization High Purity Polish PureProduct Pure Product Recrystallization->PureProduct

Caption: A typical workflow for the purification of this compound.

Diagram 2: Troubleshooting Decision Tree for Impure Product

TroubleshootingTree Impure Impure Product Detected (TLC, GC-MS, HPLC) Identify Identify Impurity Type Impure->Identify StartingMaterial Starting Material Present? Identify->StartingMaterial Yes OverAlkylation Higher MW Impurity? Identify->OverAlkylation Yes OilingOut Oiling Out on Recrystallization? Identify->OilingOut Yes ColumnChrom Column Chromatography (Gradient Elution) StartingMaterial->ColumnChrom Solution Distillation Fractional Distillation (Large Scale) StartingMaterial->Distillation Solution AcidBaseExtract Acid-Base Extraction (for salts) OverAlkylation->AcidBaseExtract Solution ColumnChrom2 Column Chromatography OverAlkylation->ColumnChrom2 Solution PrePurify Pre-purify by Chromatography or Extraction OilingOut->PrePurify Solution SolventScreen Optimize Recrystallization Solvent System OilingOut->SolventScreen Solution SaltFormation Form Salt Before Recrystallization OilingOut->SaltFormation Solution

Caption: A decision tree for troubleshooting common purification issues.

References

Sources

Overcoming solubility challenges in biological assays for piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperazine Paradox

Welcome to the technical support center. If you are working with piperazine scaffolds, you are likely facing a specific set of physicochemical contradictions. Piperazines are a privileged scaffold in medicinal chemistry due to their ability to modulate pharmacokinetic properties, yet they notoriously fail in early-stage biological assays.

The Core Problem: Piperazine is a diprotic base with pKa values of approximately 5.3 and 9.7 [1].[1]

  • In DMSO (Stock): It is soluble but hygroscopic.

  • In Acidic Media: It is dicationic and highly soluble.

  • In Physiological Assay Buffer (pH 7.4): This is the danger zone. The molecule exists in equilibrium between its mono-cationic and uncharged (free base) forms. The uncharged form often drives lipophilicity (LogP) up, causing immediate precipitation or colloidal aggregation when diluted from DMSO.

This guide provides the protocols to navigate these phase transitions without compromising data integrity.

Module 1: Stock Solution Management

User Issue:

"My compound was soluble when I first made the 10 mM stock, but after two weeks in the freezer, it has crashed out and won't redissolve."

Root Cause:

Piperazines and their salts (particularly hydrochlorides) are hygroscopic . DMSO is also hygroscopic.[2] When stored at -20°C, DMSO absorbs atmospheric water every time the vial is opened. Water content >1% in DMSO significantly depresses solubility for lipophilic piperazines, inducing crystallization that is thermodynamically difficult to reverse [2].

Protocol: The Anhydrous Stock System

Do not treat piperazine stocks like standard library compounds.

  • Preparation: Dissolve the solid compound in anhydrous DMSO (water content <0.1%).

  • Aliquot Immediately: Do not store in a single master vial. Aliquot into single-use volumes (e.g., 20 µL) to avoid freeze-thaw cycles.

  • Storage: Store at room temperature (RT) if stable (piperazines are generally chemically stable) to prevent condensation. If -20°C is required, use a desiccated container.

  • The "Sonication Rescue": If precipitation occurs, heating to 37°C is often insufficient. Use an ultrasonic bath for 15 minutes at 40°C. If the solution remains cloudy, discard it . A supersaturated solution effectively delivers an unknown concentration to your assay.

Module 2: The Dilution Precipice (pH & Media)

User Issue:

"When I add my DMSO stock to the cell culture media or assay buffer (PBS), I see a fine precipitate or 'oiling out' immediately."

Root Cause: "Solvent Shock"

Directly pipetting 100% DMSO stock into an aqueous buffer creates a momentary region of high local concentration and rapid polarity shift. For piperazines near their pKa (pH 7.4), this forces the molecules into their amorphous, insoluble free-base form before they can disperse [3].

Protocol: The Intermediate Dilution Step

Never dilute directly from 100% DMSO to Assay Buffer (0.1% DMSO) in one step for difficult piperazines.

The 3-Step "Stepping Stone" Method:

StepSourceDiluentFinal Solvent CompositionPurpose
1. Stock 10 mM Compound in 100% DMSON/A100% DMSOStorage stability.
2. Intermediate 10 µL of Stock90 µL of Pure DMSO 100% DMSO (1 mM)Lower concentration prevents crash during next step.
3. Pre-Dilution 10 µL of Intermediate90 µL of Water/Buffer (50:50) 10% DMSO (100 µM)CRITICAL: Allows gradual hydration shell formation.
4. Assay 10 µL of Pre-Dilution990 µL of Assay Buffer0.1% DMSO (1 µM)Final assay condition.

Why this works: The "Pre-Dilution" step (Step 3) creates a solvated environment where the co-solvent (DMSO) is still high enough (10%) to solubilize the free base, while introducing water to allow protonation equilibrium to stabilize before the final plunge into the saline buffer.

Module 3: False Positives & Colloidal Aggregation

User Issue:

"I have a piperazine hit with a steep IC50 curve (Hill slope > 2), but the activity disappears when I add albumin or change enzyme concentration."

Root Cause: Colloidal Aggregation

Lipophilic piperazines often form colloidal aggregates (100–400 nm particles) rather than true solutions. These colloids sequester proteins non-specifically, leading to false inhibition [4]. This is the #1 cause of false positives in piperazine screening.

Diagnostic & Solution: The Detergent Counter-Screen

Every piperazine assay must include a "Detergent Sensitivity" control.

The Protocol:

  • Run Assay A: Standard buffer (e.g., PBS + Enzyme + Compound).

  • Run Assay B: Standard buffer + 0.01% Triton X-100 (or 0.005% Tween-20).

    • Note: Ensure your protein/cells tolerate this detergent level.

  • Analysis:

    • If IC50 remains stable: True Inhibitor.

    • If IC50 shifts >10-fold or activity vanishes: Aggregator (False Positive).

Mechanism: The non-ionic detergent disrupts the colloidal surface tension, breaking the aggregates back into monomers. If the monomer is inactive, the compound was an artifact [5].

Module 4: Advanced Formulation (Cyclodextrins)

User Issue:

"My compound is active but insoluble above 1 µM, and I need to dose cells at 10 µM. Detergents are toxic to my specific cell line."

Solution: Host-Guest Complexation

When detergents are cytotoxic, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD). Piperazines fit well into the lipophilic cavity of β-cyclodextrins, while the hydroxyl exterior ensures water solubility.

The "Shake-Flask" Complexation Protocol:

  • Prepare Vehicle: Make a 20% (w/v) stock of HP-β-CD in water or PBS. Filter sterilize (0.22 µm).

  • Complexation:

    • Add piperazine stock (solid or concentrated DMSO) to the 20% CD solution.

    • Target Molar Ratio: Aim for 1:5 (Drug:CD) minimum.

  • Equilibration: Shake at 200 rpm for 4 hours at RT (or 37°C).

  • Validation: Centrifuge at 10,000 x g for 5 mins to pellet any non-complexed drug. Use the supernatant.

    • Result: This can often increase piperazine solubility by 100-fold without cellular toxicity [6].

Visualizing the Workflow

Figure 1: The Solubility Decision Tree

This diagram illustrates the logical flow for troubleshooting piperazine solubility issues.

Piperazine_Workflow Start Start: Piperazine Compound (10mM DMSO Stock) Dilution Dilute to Assay Buffer (pH 7.4) Start->Dilution Check Visual/Microscopic Check: Precipitate? Dilution->Check Crash Precipitation Observed (Cloudy/Oiling) Check->Crash Yes Clear Solution Clear Check->Clear No Fix1 Apply Intermediate Dilution Protocol Crash->Fix1 Step 1: Protocol Change Fix3 Formulate with HP-beta-Cyclodextrin Crash->Fix3 Step 2: If Fix 1 Fails Fix2 Add 0.01% Triton X-100 (Check for Aggregation) Clear->Fix2 Validation Step Fix1->Check Re-evaluate Result_True True Activity (Valid Hit) Fix2->Result_True Potency Unchanged Result_False False Positive (Aggregator) Fix2->Result_False Potency Lost

Caption: Decision matrix for diagnosing and correcting piperazine solubility and aggregation artifacts.

Figure 2: The "Intermediate Dilution" Mechanism

This diagram details the solvent exchange process to prevent "Solvent Shock."

Dilution_Mechanism Stock 100% DMSO Stock (High Solubility) Direct Direct Dilution (1:1000 into Buffer) Stock->Direct Incorrect Inter Intermediate Step (10% DMSO / 50% Water) Stock->Inter Correct Protocol Precip PRECIPITATION (Solvent Shock) Direct->Precip Stable Stable Hydration Shell Inter->Stable Equilibration Final Final Assay Buffer (0.1% DMSO, pH 7.4) Stable->Final Final Dilution

Caption: Comparison of direct dilution (leading to precipitation) vs. intermediate dilution (maintaining solubility).

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 4837, Piperazine. Retrieved from [Link]

  • Way, L. (2014). Compound Management: The effect of water on DMSO and effective hydration measurement. Ziath Ltd Technical Notes. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Retrieved from [Link]

  • Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today, 11(23-24), 1074-1081. Retrieved from [Link]

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols, 1(2), 550-553. Retrieved from [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Retrieved from [Link]

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Validation & Comparative

Mass spectrometry fragmentation patterns of 1-Ethyl-3-(2-fluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

High-Resolution Mass Spectrometry Fragmentation Profiling: A Comparative Guide to 1-Ethyl-3-(2-fluorophenyl)piperazine and Analogues

As a Senior Application Scientist, I frequently encounter the analytical challenge of distinguishing structurally homologous novel psychoactive substances (NPS) and designer drugs. This compound (1-E-3-(2-FPP)) represents a complex target within the phenylpiperazine class. Because its structural variations dictate its pharmacological profile and legal status, relying solely on nominal mass or immunoassay screening is analytically perilous[1].

This guide provides an authoritative, causality-driven framework for the structural elucidation of 1-E-3-(2-FPP) using Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF-MS/MS), objectively comparing its fragmentation behavior with established alternatives in the field.

Mechanistic Causality: The Fragmentation Logic of 1-E-3-(2-FPP)

To optimize a mass spectrometry method, one must understand why a molecule fragments under Collision-Induced Dissociation (CID). In positive ESI mode, the highly basic secondary or tertiary nitrogen atoms of the piperazine ring readily accept a proton, yielding a robust [M+H]+ precursor ion at m/z 209.1445 for 1-E-3-(2-FPP).

Upon entering the collision cell, the kinetic energy transfer induces specific bond ruptures governed by the thermodynamic stability of the resulting product ions:

  • Pathway A: Piperazine Ring Cleavage (The Class Hallmark) Unsubstituted or N-methylated phenylpiperazines typically exhibit a primary neutral loss of a C2H4N fragment (42 Da)[2]. However, the N-ethyl substitution in 1-E-3-(2-FPP) alters the ring's electron density. Cleavage within the piperazine ring results in the loss of C2H5N or C2H4N, generating a highly stable base peak around m/z 166.10.

  • Pathway B: N-Dealkylation The N-ethyl group introduces a competing low-energy dissociation pathway. Alpha-cleavage adjacent to the nitrogen results in the neutral loss of the ethyl radical/group (-29 Da), yielding an intermediate fragment at m/z 180.11.

  • Pathway C: Aromatic C-N Bond Cleavage At elevated collision energies (e.g., >30 eV), the bond connecting the piperazine ring to the fluorinated aromatic system breaks. The strong inductive electron-withdrawing effect of the ortho-fluorine atom directs the charge retention, promoting the formation of a characteristic fluorophenyl cation (m/z 95.03) or a fluorotropylium ion (m/z 109.04).

Comparative Performance Analysis

When developing targeted screening methods, it is critical to compare the MS/MS performance of 1-E-3-(2-FPP) against structurally adjacent alternatives like 1-(3-chloro-4-fluorophenyl)piperazine (3,4-CFPP)[3], 1-(4-fluorophenyl)piperazine (pFPP)[1], and 1-(3-trifluoromethylphenyl)piperazine (TFMPP)[4].

The table below summarizes the high-resolution mass spectrometric parameters required to objectively distinguish these compounds.

CompoundChemical FormulaExact Mass [M+H]+Primary Fragment (Base Peak)Diagnostic High-Energy FragmentsTypical LOD (ng/mL)*
1-E-3-(2-FPP) C12H17FN2209.1445m/z 166.10 (-C2H5N)m/z 95.03, 109.040.05
3,4-CFPP C10H12ClFN2215.0746m/z 172.03 (-C2H4N)m/z 129.00, 156.020.07
pFPP (4-FPP) C10H13FN2181.1136m/z 138.07 (-C2H4N)m/z 95.03, 120.080.05
TFMPP C11H13F3N2231.1104m/z 188.06 (-C2H4N)m/z 145.02, 168.050.05

*Limits of Detection (LOD) are matrix-dependent and based on optimized LC-QTOF-MS/MS workflows utilizing solid-phase extraction[5].

Self-Validating Experimental Protocol: LC-ESI-QTOF-MS/MS

A robust analytical method cannot rely on assumption; it must be a self-validating system. The following protocol ensures that every step of the extraction and acquisition process is internally verified for accuracy and reproducibility[4].

Step 1: Matrix Fortification & Extraction (Self-Validation: Recovery & Matrix Effects)

  • Aliquot 100 µL of the biological matrix (e.g., whole blood or urine) into a clean microcentrifuge tube[5].

  • Validation Check: Spike the sample with 10 µL of a stable isotopically labeled internal standard (SIL-IS) mixture containing TFMPP-D4 and mCPP-D8 at 100 ng/mL[4]. Causality: The SIL-IS co-elutes with the target analytes, undergoing identical ion suppression/enhancement, thereby normalizing matrix effects.

  • Perform a salting-out-assisted liquid-liquid extraction (SALLE) using 500 µL of cold acetonitrile and 50 mg of ammonium acetate. Vortex for 2 minutes and centrifuge at 10,000 rpm for 5 minutes.

  • Validation Check: Process a blank matrix alongside the samples to confirm the absence of carryover or background contamination[5].

Step 2: Chromatographic Separation (Self-Validation: Retention Time Stability)

  • Inject 5 µL of the supernatant onto a sub-2 µm C18 UHPLC column (e.g., 2.1 × 150 mm, 1.8 µm) maintained at 40 °C.

  • Utilize a gradient elution of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid) at a flow rate of 0.4 mL/min.

  • Causality: The acidic modifier ensures the piperazine nitrogens remain fully protonated, maintaining sharp peak shapes and preventing secondary interactions with free silanols on the column stationary phase.

Step 3: HRMS/MS Acquisition (Self-Validation: Mass Accuracy)

  • Validation Check: Prior to the run, infuse a sodium formate calibrant solution. The system must achieve a mass accuracy of < 2 ppm and a resolving power exceeding 17,500 FWHM[2].

  • Operate the QTOF in positive ESI mode with an Auto-MS/MS or broad-band CID (bbCID) acquisition method.

  • Causality: Program a Collision Energy (CE) ramp from 10 eV to 40 eV[5]. A static CE is insufficient; ramping ensures the simultaneous capture of the intact precursor ion (at low CE) and the structurally diagnostic low-mass fragments like m/z 95.03 (at high CE) in a single analytical scan[2].

Fragmentation Logic Workflow

The following diagram maps the causality of the CID fragmentation pathways for 1-E-3-(2-FPP), illustrating the relationship between applied collision energy and resulting product ions.

MS_Workflow A Precursor Ion [M+H]+ m/z 209.1445 B Collision-Induced Dissociation (CID) CE Ramp: 10-40 eV A->B C Pathway A: Piperazine Cleavage Loss of C2H5N / C2H4N B->C D Pathway B: N-Dealkylation Loss of Ethyl Group (-29 Da) B->D E Pathway C: Phenyl Cleavage Fluorophenyl Cation Formation B->E F Fragment m/z 166.10 (Base Peak) C->F G Fragment m/z 180.11 (Secondary Ion) D->G H Fragment m/z 95.03 (High CE Diagnostic Ion) E->H

Mass spectrometry fragmentation pathways of this compound via CID.

References

  • Analysis of New Designer Drugs in Post-Mortem Blood Using High-Resolution Mass Spectrometry | Journal of Analytical Toxicology | Oxford Academic. Source: oup.com. URL: [Link]

  • 3-Chloro-4-fluorophenylpiperazine - Grokipedia. Source: grokipedia.com. URL: [Link]

  • Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC. Source: nih.gov. URL: [Link]

  • Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances. Source: core.ac.uk. URL: [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - Semantic Scholar. Source: semanticscholar.org. URL: [Link]

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A Senior Application Scientist's Guide to Differentiating 1-Ethyl-3-(2-fluorophenyl)piperazine from its N- and C-Substituted Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isomeric Challenge in Piperazine Chemistry

In the landscape of pharmaceutical development and forensic analysis, the precise identification of molecular structure is paramount. Piperazine derivatives, a common scaffold in many centrally active agents, frequently present a significant analytical challenge: isomerism.[1] The subtle shift of a substituent can dramatically alter a compound's pharmacological, toxicological, and legal profile. This guide addresses the specific challenge of distinguishing 1-Ethyl-3-(2-fluorophenyl)piperazine, a C-substituted piperazine, from its structurally similar N-substituted and C-substituted positional isomers.

The presence of these isomers can arise from non-specific synthesis routes or the use of diverse starting materials, making robust analytical differentiation a critical step in quality control, drug discovery, and forensic drug identification.[2] Simply relying on a single technique like mass spectrometry can be misleading, as regioisomers often yield nearly identical mass spectra.[3][4] This guide provides a multi-faceted analytical strategy, combining chromatography and spectroscopy, to provide unambiguous structural confirmation. We will explore the causal relationships between molecular structure and analytical output, offering field-proven insights for researchers and drug development professionals.

The Isomers in Focus: Structural and Synthetic Context

The primary challenge lies in differentiating the target compound from isomers where the substituents are located at different positions on the piperazine ring. We will focus on two key isomeric competitors: one N-substituted and one C-substituted positional isomer.

  • Target Compound: this compound: The ethyl group is on a nitrogen (N1), and the fluorophenyl group is on a carbon (C3). The presence of a chiral center at C3 adds a layer of complexity to its spectroscopic signature.

  • Isomer A (N-Substituted): 1-Ethyl-4-(2-fluorophenyl)piperazine: Both substituents are on the nitrogen atoms. This symmetrical substitution pattern drastically changes the molecule's conformation and spectroscopic properties compared to the target.

  • Isomer B (C-Substituted Positional): 1-Ethyl-2-(2-fluorophenyl)piperazine: Structurally very similar to the target, this isomer differs only in the position of the fluorophenyl group on the piperazine carbon backbone.

Caption: Chemical structures of the target compound and its key isomers.

The Analytical Workflow: A Strategy for Unambiguous Identification

A sequential and multi-technique approach is essential. We begin with chromatography to separate the isomers, followed by mass spectrometry for initial characterization and, crucially, NMR spectroscopy for definitive structural elucidation.

G cluster_workflow Analytical Workflow Sample Sample Mixture (Target + Isomers) GC_HPLC Step 1: Chromatographic Separation (GC or HPLC) Sample->GC_HPLC GCMS Step 2: Mass Spectrometry (GC-MS or LC-MS) GC_HPLC->GCMS NMR Step 3: Definitive Identification (¹H, ¹³C, ¹⁹F NMR) GCMS->NMR If ambiguity remains Conclusion Unambiguous Isomer Identification GCMS->Conclusion Tentative ID NMR->Conclusion

Caption: Recommended workflow for isomer differentiation.

Part 1: Chromatographic Separation

The first principle of accurate analysis is physical separation. Isomers, despite having the same mass, possess unique three-dimensional shapes and polarities that govern their interaction with chromatographic stationary phases. Gas chromatography (GC) is particularly effective for volatile compounds like piperazine derivatives.

Expertise & Causality: The elution order in GC is primarily determined by the compound's volatility and polarity.[3][5] For piperazine regioisomers, the position of a bulky substituent like a fluorophenyl group significantly impacts the molecule's boiling point and its interaction with the GC column's stationary phase. N-substituted isomers like Isomer A often exhibit different polarity and steric hindrance compared to C-substituted isomers, leading to distinct retention times. The difference in retention between the C2 and C3 substituted isomers (Target vs. Isomer B) may be more subtle but is often achievable with a high-resolution capillary column.[3]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed to achieve baseline separation of the isomers, allowing for individual mass spectral analysis.

  • System: An Agilent 7890A GC coupled with a 5975C MS detector or equivalent.[3]

  • Column: Restek Rxi®-17Sil MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar mid-polarity Crossbond® silarylene phase column.[3] This phase is chosen for its ability to resolve aromatic positional isomers.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL of sample (dissolved in acetonitrile or methanol) in splitless mode. Injector temperature: 280 °C.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: Increase at 20 °C/min to 320 °C.

    • Hold: Hold at 320 °C for 5 minutes.

  • MS Parameters:

    • Interface Temperature: 300 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-550.

Anticipated Results

The isomers are expected to elute at distinct retention times. While the exact order depends on the specific interactions, a general trend can be predicted.

CompoundPredicted Relative Retention TimeRationale
Isomer A: 1-Ethyl-4-(2-fluorophenyl)piperazineShortestGenerally, N-aryl piperazines are more symmetrical and can be more volatile than their C-substituted counterparts, often leading to earlier elution.
Isomer B: 1-Ethyl-2-(2-fluorophenyl)piperazineIntermediateThe steric hindrance around the C2 position might lead to a slightly different interaction with the stationary phase compared to the C3 isomer.[3]
Target: this compoundLongestThe substitution at the C3 position results in a specific molecular conformation that may increase interaction with the stationary phase compared to the other isomers.

Part 2: Mass Spectrometry Analysis

While GC separates the isomers, MS provides the first layer of structural information. For piperazine derivatives, fragmentation is typically initiated at the nitrogen atoms, leading to characteristic cleavages of the ring.[3][6]

Expertise & Causality: Electron Ionization (EI) mass spectra of regioisomers can be deceptively similar because they often produce fragment ions of the same mass-to-charge ratio (m/z).[4] However, the critical difference lies in the origin of these fragments. The location of the fluorophenyl group (on a nitrogen vs. a carbon) dictates which bonds are most likely to break, fundamentally altering the fragmentation pathways.

G cluster_A Fragmentation of Isomer A (N-Substituted) cluster_Target Fragmentation of Target Compound (C-Substituted) A_Parent [M]+• m/z 208 A_Frag1 m/z 179 (-C2H5•) A_Parent->A_Frag1 α-cleavage A_Frag2 m/z 135 (C8H8FN+) A_Parent->A_Frag2 ring cleavage A_Frag3 m/z 57 (C3H7N+) A_Parent->A_Frag3 ring cleavage T_Parent [M]+• m/z 208 T_Frag1 m/z 179 (-C2H5•) T_Parent->T_Frag1 α-cleavage at N1 T_Frag2 m/z 152 (C9H11FN+) T_Parent->T_Frag2 ring opening T_Frag3 m/z 84 (C5H10N+) T_Parent->T_Frag3 cleavage at C3

Caption: Predicted key fragmentation pathways for N- vs. C-substituted isomers.

Comparative Fragmentation Data

The key to differentiation is to look for fragment ions that must contain the C-N bond (for Isomer A) versus those that contain the C-C bond (for the Target and Isomer B).

m/z (amu)Proposed Fragment StructureExpected in Target (C3) & Isomer B (C2)Expected in Isomer A (N4)Rationale
208 [M]⁺˙ (Molecular Ion)YesYesAll isomers have the same molecular weight.
179 [M - C₂H₅]⁺YesYesLoss of the ethyl group via alpha-cleavage at N1 is a common pathway for both structures.
135 [F-Ph-N=CH₂]⁺NoYes (Diagnostic) This fragment requires the fluorophenyl group to be directly attached to a nitrogen, arising from cleavage of the piperazine ring.
84 [Ethyl-piperazine ring fragment]⁺Yes (Diagnostic) NoCleavage of the C-C bond next to the fluorophenyl group yields a fragment containing the ethylated part of the piperazine ring.
56/57 [C₃H₆N]⁺ or [C₃H₇N]⁺YesYesThese small fragments are characteristic of the piperazine ring itself and are generally not diagnostic for these isomers.[4][6]

Part 3: Definitive Confirmation by NMR Spectroscopy

While GC-MS provides strong evidence, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation of isomers.[7][8] The chemical environment of each proton and carbon atom is unique, generating a distinct fingerprint for each molecule.

Expertise & Causality: The key differentiating feature in the NMR spectra will be molecular symmetry.

  • Isomer A (N-Substituted): With substitution at N1 and N4, the piperazine ring retains a degree of symmetry. The protons on the four CH₂ groups will appear as two distinct, albeit potentially complex, sets of signals.

  • Target & Isomer B (C-Substituted): Substitution of a fluorophenyl group onto a carbon atom (C2 or C3) creates a chiral center. This renders all four CH₂ groups on the piperazine ring chemically and magnetically non-equivalent (diastereotopic). The result is a much more complex ¹H NMR spectrum, with up to eight unique multiplets for the piperazine ring protons.[8][9]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified isomer in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Experiments to Perform:

    • ¹H NMR: Standard proton experiment.

    • ¹³C NMR: Standard carbon experiment (e.g., broadband decoupled).

    • ¹⁹F NMR: Standard fluorine experiment.

    • 2D NMR (Optional but Recommended): COSY (to establish H-H correlations) and HSQC (to link protons to their attached carbons) can be invaluable for assigning the complex spectra of the C-substituted isomers.

Anticipated Spectroscopic Features
SpectrumFeatureTarget (C3) & Isomer B (C2)Isomer A (N4)
¹H NMR Piperazine Protons (δ ~2.2-3.5 ppm)Highly complex region. Expect multiple, overlapping multiplets for 8 non-equivalent protons.Simpler pattern. Expect two distinct signals (likely broad multiplets or triplets), each integrating to 4 protons, corresponding to the CH₂ groups adjacent to N1 and N4.
¹H NMR Aromatic Protons (δ ~6.9-7.5 ppm)Complex multiplet pattern consistent with an ortho-substituted fluorophenyl group.Similar pattern to the C-substituted isomers, but the chemical shifts may be slightly different due to the direct N-aryl bond.
¹³C NMR Piperazine Carbons (δ ~45-60 ppm)Four distinct signals for the four non-equivalent piperazine carbons.Two distinct signals for the two pairs of equivalent piperazine carbons.
¹³C NMR Aromatic C-F Carbon (δ ~158-162 ppm)A doublet with a large ¹JCF coupling constant (~245 Hz).A doublet with a large ¹JCF coupling constant (~245 Hz). The chemical shift of the carbon attached to nitrogen (C-ipso) will be significantly different.
¹⁹F NMR Fluorine Signal (δ ~ -115 to -125 ppm)A single signal, with coupling to aromatic protons.A single signal. The chemical shift will likely differ from the C-substituted isomers due to the different electronic environment of the N-aryl vs C-aryl bond.

Conclusion

The differentiation of this compound from its N- and C-substituted isomers is a non-trivial but achievable task that underscores the necessity of a rigorous, multi-technique analytical approach. While chromatographic methods can successfully separate the isomers, mass spectrometry alone is often insufficient for conclusive identification due to similar fragmentation patterns. The definitive technique is NMR spectroscopy, where the unique symmetry and resulting spectral complexity of the C-substituted isomers provide an unambiguous structural fingerprint. By employing the integrated workflow of GC-MS for separation and initial analysis, followed by ¹H and ¹³C NMR for confirmation, researchers can confidently and accurately characterize these challenging compounds, ensuring the integrity and safety of their work.

References

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  • DeRuiter, J., et al. (2018). Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and... Semantic Scholar. Available at: [Link]

  • Pascual-Caro, C., et al. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. Journal of Separation Science. Available at: [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Available at: [Link]

  • DeRuiter, J., et al. (2018). Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. Taylor & Francis Group. Available at: [Link]

  • Jones, C. R., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Available at: [Link]

  • Mardal, M., et al. (2022). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic Toxicology. Available at: [Link]

  • SIELC Technologies. Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Pütz, M., & Martin, S. (2006). Baseline separation of the three constitutional isomers of 1-(chlorophenyl)piperazine by CE-ESI-MS. ResearchGate. Available at: [Link]

  • Wenzel, B., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. Available at: [Link]

  • Wenzel, B., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Jones, C. R., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Available at: [Link]

  • Wenzel, B., et al. (2015). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Magnetic Resonance in Chemistry. Available at: [Link]

  • Baumann, M. H., et al. (2005). Chemical structures of MDMA and the N-substituted piperazine analogs, BZP, TFMPP, and mCPP. ResearchGate. Available at: [Link]

  • DeRuiter, J., & Borne, R. F. (2011). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Office of Justice Programs. Available at: [Link]

  • Welz, A., et al. (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs. ResearchGate. Available at: [Link]

  • UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

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Comparative Crystallographic Guide: Pharmaceutical Piperazine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Solubility-Stability Trade-off

In pharmaceutical development, piperazine (


) serves a dual role: as a potent anthelmintic API and as a versatile counter-ion for acidic drugs. Its utility is defined by its ability to form salts with distinct physicochemical profiles.[1]

This guide compares the three most industrially relevant piperazine salts: Piperazine Adipate , Piperazine Citrate , and Piperazine Phosphate .

Key Insight: The performance of these salts is not random; it is strictly governed by their crystal lattice architecture.

  • Adipate forms robust polymeric hydrogen-bonded chains, resulting in high stability but lower solubility.

  • Citrate forms complex hydrated networks with water channels, offering high solubility at the cost of hygroscopicity.

  • Phosphate offers a middle ground, utilizing strong ionic interactions for thermal stability.

Scientific Foundation: The Piperazine Motif

To engineer these salts, one must understand the "building block." Piperazine is a cyclic diamine.

  • Conformation: In the solid state, the piperazine ring almost exclusively adopts a chair conformation . This minimizes torsional strain and positions the nitrogen lone pairs for optimal hydrogen bonding.

  • Ionization (pKa): Piperazine is diprotic with pKa values of approximately 5.35 and 9.73 .[1][2][3]

    • Implication: It can form both mono-salts (1:[4]1) and di-salts (1:2 or 1:1 with dicarboxylic acids). Controlling stoichiometry during synthesis is critical to avoid mixed-phase crystals.

Comparative Crystallographic Analysis[4][5][6]

The following data aggregates representative single-crystal X-ray diffraction (SCXRD) parameters. Note that specific unit cell dimensions may vary slightly based on temperature (e.g., 100K vs 298K) and hydration state.

Table 1: Crystallographic & Physicochemical Comparison
FeaturePiperazine Adipate Piperazine Citrate Piperazine Phosphate
Stoichiometry 1:1 (Base:Acid)3:2 (Base:Acid) typically1:1 (Base:Acid)
Crystal System Triclinic / MonoclinicMonoclinicTriclinic / Monoclinic
Space Group P2₁/c (common)P2₁/n or P2₁/cP-1
Primary Interaction N-H...O (Carboxylate)N-H...O (Carboxylate + Water)N-H...O (Phosphate)
Packing Motif Infinite 1D Polymeric Chains3D Hydrated Network2D Sheets / Bilayers
Solubility (Water) Moderate to LowHigh (Freely Soluble)Sparingly Soluble
Hygroscopicity Low (Non-hygroscopic)High (Deliquescent)Low
Primary Use Anthelmintic (Stable tablets)Syrups/Elixirs (Liquid forms)Veterinary/Feed additives
Deep Dive: Structure-Property Causality
A. Piperazine Adipate: The Stability Anchor

The adipate salt is characterized by a "supramolecular polymer" structure. The adipic acid molecule (a dicarboxylic acid) acts as a linear linker between piperazine units.

  • Mechanism: The protonated nitrogens of piperazine donate hydrogen bonds to the carboxylate oxygens of adipic acid.

  • Result: This forms infinite, linear chains packed tightly via van der Waals forces. This rigid packing inhibits water penetration, explaining its superior stability and suitability for solid dosage forms (tablets) in tropical climates.

B. Piperazine Citrate: The Solubility Engine

Citric acid is tricarboxylic and contains a hydroxyl group, increasing the hydrogen bond donor/acceptor density.

  • Mechanism: The crystal lattice often incorporates water molecules to satisfy the hydrogen bonding potential of the citrate anion.

  • Result: These water molecules create "hydrophilic channels" within the lattice. When exposed to bulk water, the lattice energy is easily overcome by hydration enthalpy, leading to rapid dissolution. However, this makes the solid highly susceptible to moisture uptake (deliquescence).

Experimental Protocols

Protocol A: Stoichiometry-Controlled Synthesis

Objective: To synthesize phase-pure Piperazine Adipate (1:1).

Reagents:

  • Piperazine anhydrous (High Purity >99%)

  • Adipic acid[3]

  • Solvent: Ethanol (95%) and Deionized Water (50:50 v/v mixture).

Step-by-Step Workflow:

  • Dissolution: Dissolve 0.1 mol of Adipic acid in 100 mL of the solvent mixture at 60°C.

  • Addition: Separately dissolve 0.1 mol of Piperazine in 50 mL of solvent. Add this slowly to the acid solution.

    • Critical Control Point: Maintain temperature at 60°C to prevent premature precipitation of the free base or amorphous material.

  • Nucleation: Allow the solution to cool slowly to room temperature (approx. 1°C/min). Rapid cooling promotes defects.

  • Harvesting: Filter the resulting white crystalline precipitate.

  • Drying: Dry at 50°C. Do not exceed 100°C as piperazine has a high vapor pressure and can sublime from the lattice surface.

Protocol B: Crystallographic Characterization (PXRD)

Objective: To validate phase identity against calculated reference patterns.

  • Sample Prep: Grind the salt into a fine powder. Back-load into a standard PMMA holder to minimize preferred orientation (common in needle-like adipate crystals).

  • Instrument Settings:

    • Source: Cu K

      
       (
      
      
      
      )
    • Voltage/Current: 40 kV / 40 mA

    • Range: 3° to 40°

      
      
      
    • Step Size: 0.02°

  • Validation:

    • Adipate Signature: Look for distinct low-angle peaks (approx 10-12°

      
      ) corresponding to the long axis of the unit cell.
      
    • System Suitability: Run a Silicon standard scan before the sample to ensure zero-point accuracy.

Visualizations

Diagram 1: Salt Selection Decision Workflow

This logic flow guides the researcher in selecting the appropriate piperazine salt based on the intended drug delivery system.

SaltSelection Start Start: Piperazine Formulation Need FormType Determine Dosage Form Start->FormType Liquid Liquid / Syrup FormType->Liquid Pediatric/Geriatric Solid Solid Tablet / Capsule FormType->Solid Standard Oral CheckSol High Solubility Required? Liquid->CheckSol CheckStab High Thermal/Humidity Stability? Solid->CheckStab Citrate Select: Piperazine Citrate (High Solubility, Hygroscopic) CheckSol->Citrate Yes Adipate Select: Piperazine Adipate (High Stability, Low Solubility) CheckStab->Adipate Tropical/Long Shelf-life Phosphate Select: Piperazine Phosphate (Balanced Profile) CheckStab->Phosphate Standard Storage

Figure 1: Decision tree for selecting piperazine salts based on formulation requirements (Solubility vs. Stability).

Diagram 2: Structure-Property Hierarchy

This diagram illustrates the causal link between the molecular arrangement and the bulk physical property.

StructureProperty Mol Piperazine (Chair) + Acid H_Adipate Linear N-H...O Chains (Adipate) Mol->H_Adipate H_Citrate 3D Network + Water Channels (Citrate) Mol->H_Citrate Pack_Adipate Dense Packing High Lattice Energy H_Adipate->Pack_Adipate Pack_Citrate Open/Hydrated Packing Lower Lattice Energy H_Citrate->Pack_Citrate Prop_Adipate High Thermal Stability Low Solubility Pack_Adipate->Prop_Adipate Prop_Citrate Rapid Dissolution Hygroscopicity Pack_Citrate->Prop_Citrate

Figure 2: Causal pathway from molecular interaction to bulk pharmaceutical performance.

References

  • Cambridge Crystallographic Data Centre (CCDC). Cambridge Structural Database (CSD). Entries for PIPADP (Adipate), PIPCIT (Citrate). [Link]

  • Stahl, P. H., & Wermuth, C. G. (2002).[5] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[5] (Standard reference for salt selection criteria and pKa rules).

  • Parkin, A., et al. (2004). "Structures of piperazine, piperidine and morpholine." Acta Crystallographica Section B, 60(2), 219-227. [Link]

  • Cryst. Growth Des. (2012). "High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid." (Example of piperazine used to improve solubility via salt formation).[1][6] [Link]

Sources

Toxicological comparison of fluorinated vs. non-fluorinated piperazines

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers and Drug Development Professionals

Introduction: The Allure of Fluorine in Piperazine Scaffolds

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its unique physicochemical properties, including its ability to exist in different protonation states at physiological pH, make it a versatile building block for targeting a wide range of biological receptors.[1][2] In the relentless pursuit of optimizing drug candidates, chemists frequently turn to fluorination, a strategy that can profoundly influence a molecule's metabolic stability, potency, and pharmacokinetic profile.[3][4][5] The substitution of a hydrogen atom with fluorine, the most electronegative element, can block sites of oxidative metabolism, thereby increasing a drug's half-life.[4][5] This guide provides a comparative toxicological overview of fluorinated and non-fluorinated piperazines, offering insights into how this seemingly minor structural modification can impact a compound's safety profile. We will delve into key toxicological endpoints, including cytotoxicity, genotoxicity, and organ-specific toxicities, supported by experimental data and detailed protocols.

The Double-Edged Sword: How Fluorination Alters Metabolism and Toxicity

The rationale behind fluorinating drug candidates often revolves around enhancing metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes, the primary drivers of drug metabolism.[3][4][5] This can lead to a longer duration of action and improved bioavailability. However, this metabolic blockade is not without potential toxicological consequences.

While direct C-F bond cleavage is difficult, metabolism at other sites on the molecule can still occur.[6] Furthermore, the presence of fluorine can alter the overall electronic properties of the molecule, potentially leading to the formation of reactive metabolites through alternative metabolic pathways.[3][6] In some instances, the metabolism of fluorinated compounds can lead to the release of fluoride ions, which can be toxic at high concentrations.[5] Therefore, a thorough toxicological assessment is crucial to unmask any cryptic liabilities introduced by fluorination.

Head-to-Head Comparison: A Case Study Approach

To illustrate the toxicological differences, we will consider a hypothetical case study comparing a non-fluorinated parent piperazine, Compound A , with its fluorinated analog, Compound B .

CompoundStructureKey Feature
Compound A [Generic Piperazine Structure]Non-fluorinated
Compound B [Fluorinated Piperazine Structure]Fluorinated at a key metabolic site

We will now explore the comparative toxicity of these two compounds across several key assays.

In Vitro Cytotoxicity: A First Look at Cellular Harm

In vitro cytotoxicity assays are fundamental in early-stage drug development to assess a compound's potential to cause cell death.[7][8][9][10][11] These tests expose cultured cells to the test compound and measure cell viability.[7]

Comparative Cytotoxicity Data (Hypothetical)

CompoundCell LineAssayIC50 (µM)
Compound A HepG2 (Liver)MTT Assay75
Compound B HepG2 (Liver)MTT Assay50
Compound A SH-SY5Y (Neuronal)Neutral Red Uptake120
Compound B SH-SY5Y (Neuronal)Neutral Red Uptake85
Compound A H9c2 (Cardiac)LDH Release> 200
Compound B H9c2 (Cardiac)LDH Release150

Interpretation of Results:

In this hypothetical dataset, the fluorinated Compound B exhibits greater cytotoxicity (lower IC50 values) across all cell lines compared to its non-fluorinated counterpart, Compound A . This suggests that while fluorination may have enhanced its intended pharmacological activity, it also increased its general toxicity to cells. This is a critical finding that would warrant further investigation into the mechanism of cell death. For instance, some piperazine derivatives have been shown to induce apoptosis and mitochondrial impairment.[12][13]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow Diagram:

Caption: Workflow for MTT cytotoxicity assay.

Genotoxicity Assessment: The Ames Test

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[14][15][16] It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will only grow if it is supplied in the culture medium.[14][15] The test measures the ability of a compound to cause a reverse mutation (reversion) that allows the bacteria to synthesize their own histidine and form colonies on a histidine-free medium.[14][15]

Comparative Genotoxicity Data (Hypothetical)

CompoundStrainWith S9 MixWithout S9 MixResult
Compound A TA98NegativeNegativeNon-mutagenic
Compound A TA100NegativeNegativeNon-mutagenic
Compound B TA98NegativeNegativeNon-mutagenic
Compound B TA100Positive NegativeMutagenic with metabolic activation

Interpretation of Results:

In this scenario, Compound A is non-mutagenic in both bacterial strains, with and without metabolic activation (S9 mix). In contrast, the fluorinated Compound B is positive for mutagenicity in the TA100 strain, but only in the presence of the S9 mix. The S9 mix contains liver enzymes that simulate mammalian metabolism.[14] This result suggests that a metabolite of Compound B , and not the parent compound itself, is responsible for the mutagenic effect. This is a significant red flag in a drug development program.

Experimental Protocol: Ames Test

The Ames test is a bacterial reverse mutation assay.[14][15][16]

Workflow Diagram:

Caption: Workflow for the Ames test.

Organ-Specific Toxicity: A Focus on Neurotoxicity and Cardiotoxicity

Piperazine derivatives are known to have effects on the central nervous system, and some have been associated with neurotoxicity.[12][17][18] Additionally, cardiotoxicity is a concern for many classes of drugs.[13][19][20]

Neurotoxicity:

Studies have shown that some piperazine derivatives can induce oxidative stress and apoptosis in neuronal cells.[12] For our hypothetical compounds, further in vitro studies using neuronal cell lines (e.g., SH-SY5Y) could investigate markers of oxidative stress (e.g., reactive oxygen species generation) and apoptosis (e.g., caspase-3 activation).[12]

Cardiotoxicity:

The cardiotoxic potential of piperazine derivatives has also been investigated.[13][19] For example, a study on H9c2 rat cardiac cells showed that some piperazines caused decreases in intracellular ATP and mitochondrial membrane potential.[13] The fluorinated piperazine derivative 1-(3-trifluoromethylphenyl)piperazine (TFMPP) was found to be the most potent cytotoxic compound in this study.[13]

In Vivo Toxicity: The Whole-Animal Perspective

While in vitro assays provide valuable initial data, in vivo studies in animal models are essential to understand the full toxicological profile of a compound. These studies can reveal effects on specific organs and provide information on the maximum tolerated dose (MTD). For piperazines, acute toxicity studies in rodents would typically be performed to determine the LD50 (the dose that is lethal to 50% of the test animals).[21]

For instance, a study using the in vivo model Caenorhabditis elegans showed that piperazine designer drugs led to neuronal damage.[22] Another study on fluorinated piperazine-hydroxyethylamine analogues as potential antiplasmodial candidates showed that one compound was tested for toxicity in mice at a 100 mg/kg dose and revealed no abnormalities in the organs.[23]

Conclusion: A Balancing Act in Drug Design

The decision to fluorinate a piperazine-containing drug candidate is a classic example of the risk-benefit analysis that is central to drug development. While fluorination can bestow desirable pharmacokinetic properties, it can also introduce unforeseen toxicological liabilities. This guide has highlighted the importance of a comprehensive toxicological evaluation to compare fluorinated and non-fluorinated analogs.

Key takeaways for researchers include:

  • Fluorination is not a "magic bullet": While it can improve metabolic stability, it can also alter toxicity profiles, sometimes for the worse.

  • In vitro assays are essential early screening tools: Cytotoxicity and genotoxicity assays can quickly identify red flags.

  • Metabolic activation is critical: The Ames test with and without S9 mix is crucial for identifying mutagenic metabolites.

  • Organ-specific toxicity should be investigated: Assays for neurotoxicity and cardiotoxicity are particularly relevant for piperazine derivatives.

  • In vivo studies are the ultimate arbiters: Whole-animal studies are necessary to understand the complete safety profile of a compound.

By carefully considering the potential toxicological implications of fluorination and employing a robust testing strategy, drug development professionals can make more informed decisions and ultimately design safer and more effective medicines.

References

  • Kosheeka. (2025, January 23).
  • Alfa Cytology. In Vitro Cytotoxicity Assay.
  • A
  • PubMed. (2018, March 15). Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine.
  • PubMed. (2014, August 17). Piperazine designer drugs induce toxicity in cardiomyoblast h9c2 cells through mitochondrial impairment.
  • PubMed.
  • LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays.
  • PubMed. (2008, June 15). Update on in vitro cytotoxicity assays for drug development.
  • ResearchGate. (PDF)
  • ACS Publications. (2020, March 17). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds | Journal of Medicinal Chemistry.
  • ACS Publications. (2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • Taylor & Francis. (2015, March 2). Full article: Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity.
  • PubMed. (2020, March 15). Piperazine designer drugs elicit toxicity in the alternative in vivo model Caenorhabditis elegans.
  • Da-Ta Biotech. In Vitro Cytotoxicity Assay: Advanced Research.
  • Online Biology Notes. (2022, August 10).
  • DOI. (2019, April 15). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease.
  • PubMed. (2020, June 25).
  • ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
  • PubMed. (2011, July 11). Current awareness of piperazines: pharmacology and toxicology.
  • Evotec. Ames Test | Cyprotex ADME-Tox Solutions.
  • PMC. (2018, March 20). Microbial Mutagenicity Assay: Ames Test.
  • ResearchGate. Chemical structure of some piperazine designer drugs.
  • The Ames Test.
  • ACS Publications. (2024, August 22). Effect of Fluorine Atoms and Piperazine Rings on Biotoxicity of Norfloxacin Analogues: Combined Experimental and Theoretical Study | Environment & Health.
  • ResearchGate. (2019, December 16).
  • ACS Publications. (2024, August 22). Effect of Fluorine Atoms and Piperazine Rings on Biotoxicity of Norfloxacin Analogues: Combined Experimental and Theoretical Study | Environment & Health.
  • PubMed. (2025, February 16).
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).
  • Australian Government Department of Health. (2019, March 8). Piperazine: Human health tier II assessment.
  • MDPI. (2024, January 15).
  • PubMed. (2002, June 15).
  • PubMed. Cardiotoxicity of doxorubicin: effects of 21-aminosteroids.
  • MDPI. (2025, April 23). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production.
  • ResearchGate. (2024, April 20). (PDF)
  • European Commission. Opinion on the results ofthe RA of Piperazine (HH), CSTEE plenary.
  • Piperazine derivatives as dangerous abused compounds. (2019, December 16).
  • PMC. (2024, August 22). Effect of Fluorine Atoms and Piperazine Rings on Biotoxicity of Norfloxacin Analogues: Combined Experimental and Theoretical Study.
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Safety Operating Guide

1-Ethyl-3-(2-fluorophenyl)piperazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative protocols for the safe handling and disposal of 1-Ethyl-3-(2-fluorophenyl)piperazine (CAS: 693768-44-4). These procedures are designed for research and drug development environments, prioritizing personnel safety, regulatory compliance (RCRA/EPA), and environmental protection.[1]

Chemical Profile & Hazard Assessment

Before initiating disposal, you must understand the specific risks associated with this fluorinated piperazine derivative.[1] Unlike simple organic amines, the presence of the fluorine atom and the piperazine ring dictates specific waste streams.

PropertyDetail
Chemical Name This compound
CAS Number 693768-44-4
Molecular Formula C₁₂H₁₇FN₂
Hazard Class Toxic (6.1) , Irritant (Skin/Eye/Respiratory)
Key Risk Halogenated organic compound; potential for formation of HF upon combustion; nitrogenous base (incompatible with strong acids/oxidizers).[2]

Critical Safety Warning:

  • Halogen Content: This compound contains fluorine. It must be segregated into Halogenated Waste streams. Incineration without appropriate scrubbers can release hydrogen fluoride (HF) gas.

  • Toxicity: Treat as acutely toxic. Avoid inhalation of dust or aerosols.[3][4][5][6][7]

Pre-Disposal Handling & Segregation

Proper segregation is the single most critical step in laboratory waste management. Mixing this compound with incompatible streams (e.g., strong oxidizers like nitric acid) can lead to exothermic reactions or the release of toxic NOₓ fumes.[1]

Personal Protective Equipment (PPE) Matrix
PPE TypeSpecification
Gloves Nitrile (Double-gloving recommended for solutions >10 mM).
Eye Protection Chemical splash goggles (ANSI Z87.1).
Respiratory N95 or P100 respirator if handling neat powder outside a fume hood.
Clothing Standard lab coat; closed-toe chemical-resistant shoes.
Segregation Rules
  • Do NOT mix with Non-Halogenated Solvents: Keep separate from acetone, ethanol, or methanol waste streams unless those streams are already designated for halogenated disposal.[1]

  • Do NOT mix with Acids: As a base (piperazine), it will react exothermically with strong acids.

  • Designated Container: Use a high-density polyethylene (HDPE) or glass container labeled "Hazardous Waste - Halogenated Organic."

Disposal Workflow (Decision Logic)

The following decision tree illustrates the correct disposal pathway based on the physical state of the waste.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Neat Powder StateCheck->Solid Powder Liquid Liquid / Solution StateCheck->Liquid Solution Trace Trace / Empty Container StateCheck->Trace Vials/Glassware StreamA Stream A: Solid Hazardous Waste (Lab Pack for Incineration) Solid->StreamA Double Bag & Label SolventCheck Is Solvent Halogenated? Liquid->SolventCheck StreamD Triple Rinse -> Trash/Recycle (Rinsate goes to Stream B) Trace->StreamD Triple Rinse StreamB Stream B: Halogenated Solvent Waste SolventCheck->StreamB Yes (DCM, Chloroform) SolventCheck->StreamB No (DMSO, MeOH) but contains Fluorinated Solute StreamC Stream C: Non-Halogenated Waste (Only if <0.1% concentration)

Figure 1: Decision logic for assigning waste streams. Note that even in non-halogenated solvents, the presence of the fluorinated solute often necessitates classification as halogenated waste depending on facility thresholds.[1]

Detailed Disposal Procedures

Scenario A: Solid Waste (Neat Powder)
  • Primary Method: Lab Pack for High-Temperature Incineration.

  • Protocol:

    • Transfer the solid material into a wide-mouth jar (poly or glass) with a tight-sealing screw cap.

    • Label the inner container clearly with the full chemical name and "Toxic."

    • Place the inner container into the facility’s solid waste drum (Lab Pack).

    • Regulatory Note: Ensure the incineration facility is permitted to burn halogenated organics (requires acid gas scrubbing for HF).

Scenario B: Liquid Waste (Solutions)
  • Primary Method: Bulking into Halogenated Waste Stream.

  • Protocol:

    • Solvent Compatibility: If dissolved in DMSO, Methanol, or Water, the solution must generally be moved to the Halogenated Waste carboy because the solute (the piperazine) contains fluorine.[1]

    • Labeling: The waste tag must list "this compound" as a constituent. Do not simply label as "Organic Solvents."

    • pH Check: If the solution is acidic (e.g., an HPLC fraction with TFA), ensure the waste carboy is compatible.[1] If the waste stream is basic/neutral, neutralize acidic fractions before addition to prevent gas evolution.[1]

Scenario C: Trace Residues & Empty Containers
  • Primary Method: Triple Rinse.

  • Protocol:

    • Rinse the empty vial/flask three times with a solvent capable of dissolving the residue (e.g., Ethanol or DCM).

    • Crucial Step: Collect all rinsates and dispose of them into the Halogenated Liquid Waste container (Stream B).

    • Deface the label on the empty container.

    • Dispose of the dry, rinsed container in standard glass trash (or sharps if applicable).

Regulatory Compliance (RCRA & EPA)

While this compound is not explicitly listed on the EPA's "P" (Acutely Toxic) or "U" (Toxic) lists by name, it is regulated under the "Cradle-to-Grave" principle.

  • Waste Classification:

    • Characteristic Waste: If the waste exhibits toxicity (as defined by TCLP) or ignitability (if in flammable solvent), it carries the respective D-codes (e.g., D001 for ignitable solvents).[1]

    • Halogenated Solvents (F-List): If mixed with spent halogenated solvents (Methylene Chloride, etc.), the entire mixture adopts the F002 code.[8][9]

  • Generator Status: As a researcher, you are likely operating under "Satellite Accumulation Area" (SAA) rules.[1]

    • Rule: You may accumulate up to 55 gallons of hazardous waste at or near the point of generation.

    • Requirement: Containers must remain closed at all times except when adding waste.

Emergency Spill Procedures

Minor Spill (< 10g or < 100mL):

  • Alert: Notify nearby personnel.

  • PPE: Don nitrile gloves, goggles, and lab coat.[1]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust, then scoop into a bag.[1]

    • Liquid: Use an absorbent pad or vermiculite.

  • Clean-up: Wipe the area with ethanol. Dispose of all cleanup materials as Hazardous Waste (Solid) .

Major Spill:

  • Evacuate: Leave the immediate area.

  • Secure: Close doors to the lab.

  • Notify: Contact EHS (Environmental Health & Safety) immediately.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11660205, 1-(2-Fluorophenyl)piperazine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.